molecular formula C9H7F3O2 B1305577 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone CAS No. 220227-53-2

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1305577
CAS No.: 220227-53-2
M. Wt: 204.15 g/mol
InChI Key: GKBDTFVRRWGDQM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDTFVRRWGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379386
Record name 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-53-2
Record name 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxy-2'-(trifluoromethyl)acetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a specific, detailed experimental protocol in published literature for this exact molecule, this guide outlines a robust synthetic strategy based on the well-established Fries rearrangement. The proposed methodology is adapted from general procedures for this reaction and a protocol for a closely related isomer, 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone.

Core Synthetic Strategy: Fries Rearrangement

The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the reaction (ortho- vs. para-substitution) can often be controlled by reaction conditions such as temperature and solvent polarity.[1] Lower temperatures generally favor the para-product, which is the desired outcome for this synthesis.[1]

The proposed synthesis of this compound will, therefore, involve the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate.

Overall Reaction Scheme

cluster_0 Synthesis of this compound 3-(Trifluoromethyl)phenyl acetate 3-(Trifluoromethyl)phenyl acetate Product This compound 3-(Trifluoromethyl)phenyl acetate->Product AlCl3, Nitrobenzene, 0-5 °C

Caption: Proposed synthesis via Fries rearrangement.

Experimental Protocol

This section details a proposed experimental procedure for the synthesis of this compound via the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate. It is important to note that this is a proposed method and may require optimization.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar Eq.
3-(Trifluoromethyl)phenyl acetateC₉H₇F₃O₂204.151.0
Aluminum chloride (anhydrous)AlCl₃133.341.2
Nitrobenzene (anhydrous)C₆H₅NO₂123.11Solvent
Hydrochloric acid (concentrated)HCl36.46-
DichloromethaneCH₂Cl₂84.93Solvent
Sodium sulfate (anhydrous)Na₂SO₄142.04Drying Agent
Ethyl acetateC₄H₈O₂88.11Eluent
HexaneC₆H₁₄86.18Eluent

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous nitrobenzene to the flask.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Starting Material: Slowly add 3-(trifluoromethyl)phenyl acetate (1.0 eq.) to the stirred suspension while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

start Start setup Reaction Setup: - Flame-dried flask - AlCl3 - Nitrogen atmosphere start->setup solvent Add anhydrous nitrobenzene setup->solvent cool Cool to 0-5 °C solvent->cool add_sm Add 3-(trifluoromethyl)phenyl acetate cool->add_sm react Stir at 0-5 °C for 4-6h (Monitor by TLC) add_sm->react quench Quench with ice and conc. HCl react->quench extract Extract with dichloromethane quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End: This compound purify->end

Caption: Experimental workflow for the synthesis.

Anticipated Results and Characterization

The following table summarizes the anticipated results for the synthesis of this compound. The yield is an estimate based on similar reactions, and the spectroscopic data are predicted based on the structure and data from analogous compounds.

Anticipated Quantitative Data:

ParameterAnticipated Value/DataReference/Comment
Yield 40-60%Based on typical yields for Fries rearrangements.
Appearance White to off-white solid-
¹H NMR Predicted shifts (δ, ppm): ~7.5 (d), ~7.2 (d), ~7.0 (s), ~5.5 (s, OH), ~2.6 (s, CH₃)Based on the structure and data for similar compounds.
¹³C NMR Predicted shifts (δ, ppm): ~200 (C=O), ~160 (C-OH), ~130-115 (aromatic C), ~125 (q, CF₃), ~25 (CH₃)Based on the structure and data for similar compounds.
IR (cm⁻¹) ~3300 (O-H), ~1660 (C=O), ~1300-1100 (C-F)Characteristic functional group frequencies.
Mass Spec (m/z) [M+H]⁺ = 205.05Calculated for C₉H₇F₃O₂.

Signaling Pathways and Logical Relationships

The Fries rearrangement proceeds through a well-understood mechanism involving the formation of an acylium ion intermediate.

Mechanism of the Fries Rearrangement

start 3-(Trifluoromethyl)phenyl acetate + AlCl3 complex1 Formation of Lewis acid-base complex at carbonyl oxygen start->complex1 acylium Generation of acylium ion and aluminum phenoxide complex1->acylium attack Electrophilic aromatic substitution (para-attack favored at low temp) acylium->attack sigma Formation of sigma complex (arenium ion) attack->sigma deprotonation Deprotonation to restore aromaticity sigma->deprotonation complex2 Formation of aluminum salt of the product deprotonation->complex2 hydrolysis Acidic workup (hydrolysis) complex2->hydrolysis product This compound hydrolysis->product

Caption: Mechanism of the Fries rearrangement.

Conclusion

References

A Technical Guide to the Physicochemical Properties of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the aromatic ketone 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, CAS number 220227-53-2.[1][2][3][4] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The guide details the compound's chemical identity, summarizes its key physical and chemical properties in a structured tabular format, and outlines general experimental protocols for their determination. Additionally, it explores the potential biological significance of this class of compounds and presents a conceptual diagram of enzyme inhibition, a common mechanism of action for structurally related molecules.

Chemical Identity and Structure

This compound is a substituted aromatic ketone. The presence of a hydroxyl group, a trifluoromethyl group, and an ethanone moiety on the phenyl ring contributes to its unique chemical characteristics and potential for biological activity.

Table 1: Compound Identification

ParameterValue
IUPAC Name 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethanone
Synonyms 4'-Hydroxy-2'-trifluoromethylacetophenone, 1-Acetyl-4-hydroxy-2-(trifluoromethyl)benzene
CAS Number 220227-53-2[1][2][3][4]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [2][4]
Chemical Structure

| InChI | InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11,12)/h2-4,14H,1H3[1] | | Canonical SMILES | CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug discovery and development.

Table 2: Summary of Physicochemical Data

PropertyValueSource
Density 1.335 g/cm³[1]
Boiling Point 305.8 °C at 760 mmHg[1]
Flash Point 138.7 °C[1]
Refractive Index 1.476[1]
Vapour Pressure 0.000444 mmHg at 25°C[1]
Melting Point Not experimentally determined
pKa Not experimentally determined
logP Not experimentally determined

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting occurs over a narrow temperature range. This property is a crucial indicator of purity.

Protocol: Capillary Melting Point Determination [5][6][7][8][9]

  • Sample Preparation: The solid sample must be completely dry and in a fine powdered form.[5] If necessary, the sample should be crushed using a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[9]

  • Melting Point Apparatus: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube Powder->Load Pack Pack Sample Load->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Workflow for Melting Point Determination
Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. The phenolic hydroxyl group in this compound is the primary acidic proton.

Protocol: Spectrophotometric pKa Determination [10]

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). A series of buffer solutions with known pH values are also prepared.

  • UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_measure Measurement & Analysis Stock Prepare Stock Solution Mix Mix Stock with Buffers Stock->Mix Buffers Prepare pH Buffers Buffers->Mix Measure Measure UV-Vis Spectra Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine Inflection Point (pKa) Plot->Determine

Workflow for Spectrophotometric pKa Determination
Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Protocol: Shake-Flask Method for logP Determination [11]

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

logP_Determination_Workflow Prep Prepare Saturated Octanol and Aqueous Phases Dissolve Dissolve Compound in One Phase Prep->Dissolve Mix Mix and Shake to Equilibrium Dissolve->Mix Separate Separate the Two Phases Mix->Separate Measure Measure Concentration in Each Phase Separate->Measure Calculate Calculate logP Measure->Calculate

Workflow for Shake-Flask logP Determination

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited, the presence of the trifluoromethyl ketone moiety suggests potential as an enzyme inhibitor. Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[12][13] The electrophilic carbonyl carbon of the trifluoromethyl ketone can be attacked by nucleophilic residues (e.g., serine or cysteine) in the active site of an enzyme, leading to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[13][14] This can result in potent and often slow-binding inhibition of the target enzyme.[12]

Substituted acetophenones have also been investigated for a wide range of biological activities, including antifungal, herbicidal, and nematicidal properties.[15]

General Mechanism of Enzyme Inhibition by a Trifluoromethyl Ketone

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The structural features of the molecule, particularly the trifluoromethyl ketone group, suggest that it may exhibit interesting biological activities, warranting further research into its potential as an enzyme inhibitor or other therapeutic agent.

References

In-Depth Technical Guide: 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS Number: 220227-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document consolidates available chemical data, safety information, and contextual insights into its potential applications. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on closely related structural isomers to provide a broader understanding of this class of molecules.

Chemical Identity and Properties

CAS Number: 220227-53-2[1]

Synonyms: 4'-Hydroxy-2'-trifluoromethylacetophenone

Molecular Formula: C₉H₇F₃O₂

Molecular Weight: 204.15 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyThis compound (Predicted/Limited Data)2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS: 1823-63-8)[2]
Melting Point Data not available114 °C[2]
Boiling Point Data not available261.9 °C at 760 mmHg[2]
Density Data not available1.4 g/cm³[2]
Flash Point Data not available112.2 °C[2]
pKa Data not available7.60 ± 0.13 (Predicted)[2]
XLogP3 2.6 (Predicted for a similar compound)Data not available

Spectroscopic Data

Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS: 220227-53-2) is not currently available in public databases. Researchers are advised to acquire this data upon synthesis or purchase.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound (CAS: 220227-53-2) is not described in the available literature. However, general synthetic routes for related trifluoromethyl-substituted acetophenones often involve Friedel-Crafts acylation or Grignard reactions.

The following diagram illustrates a generalized potential synthetic workflow.

G start Starting Materials (e.g., 3-(Trifluoromethyl)phenol) step1 Protection of Hydroxyl Group start->step1 Protecting Agent step2 Friedel-Crafts Acylation (e.g., with Acetyl Chloride/AlCl3) step1->step2 step3 Deprotection step2->step3 Acid/Base product This compound step3->product

Caption: A potential synthetic pathway for this compound.

Biological Activity and Potential Applications

Specific biological activity or assay results for this compound are not documented in the searched literature. However, the trifluoromethyl and hydroxyphenyl moieties are common pharmacophores in drug discovery.

Trifluoromethyl-containing compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Hydroxylated aromatic ketones are precursors to a wide range of biologically active molecules.

Based on its structural features, this compound could be explored for activities including, but not limited to:

  • Enzyme Inhibition: The ketone functionality, activated by the electron-withdrawing trifluoromethyl group, could be a target for various enzymes.

  • Antimicrobial or Anticancer Activity: Many fluorinated compounds exhibit such properties.

  • Intermediate for Complex Molecules: It serves as a valuable building block for the synthesis of more elaborate compounds with potential therapeutic applications.

Safety and Handling

A Material Safety Data Sheet (MSDS) for 4'-Hydroxy-2'-trifluoromethylacetophenone (CAS: 220227-53-2) indicates a lack of comprehensive toxicological data.[3] The following is a summary of general safety precautions:

HazardPrecautionary Statement
Eye Contact May cause eye irritation.
Skin Contact May cause skin irritation.
Inhalation May cause respiratory tract irritation.
Ingestion May be harmful if swallowed.

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 220227-53-2) is a chemical compound with potential for further investigation in various scientific fields. This guide highlights the current scarcity of specific experimental data for this molecule. Researchers working with this compound are encouraged to perform and publish detailed characterization, including spectroscopic analysis and biological screening, to enrich the collective understanding of its properties and potential applications. The information provided on related isomers can serve as a useful reference point for experimental design.

References

Crystal Structure of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. Due to the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this paper presents a detailed methodology for its synthesis and crystallographic characterization. As a proxy, crystallographic data for the analogous compound, 4'-hydroxyacetophenone, is presented and analyzed to infer the expected structural characteristics. This document is intended for researchers, scientists, and drug development professionals working with related chemical entities.

Introduction

This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design and the development of new materials with tailored properties.

This guide outlines the necessary experimental procedures to determine the crystal structure of this compound, from its chemical synthesis to single-crystal X-ray diffraction analysis. In the absence of specific data for the title compound, this guide utilizes the crystallographic information of 4'-hydroxyacetophenone as a representative model to discuss potential crystal packing and hydrogen bonding motifs.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the preparation of hydroxyphenyl ethanones. One common approach is the Friedel-Crafts acylation of 3-(trifluoromethyl)phenol.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice bath, and a solution of 3-(trifluoromethyl)phenol in dichloromethane is added dropwise. Subsequently, acetyl chloride is added dropwise via the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Crystal Growth:

High-quality single crystals are essential for accurate structure determination. Suitable crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Analogous Compound Analysis

As the crystal structure of this compound is not publicly available, we present the crystallographic data for 4'-hydroxyacetophenone, a structurally related compound, to provide insight into the expected molecular geometry and crystal packing. 4'-Hydroxyacetophenone is known to exist in at least two polymorphic forms.[2]

Table 1: Crystal Data and Structure Refinement for 4'-Hydroxyacetophenone (Polymorph I) [2]

ParameterValue
Empirical formulaC₈H₈O₂
Formula weight136.15
Temperature298(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.872(2) Å, α = 90°
b = 5.894(1) Å, β = 98.43(3)°
c = 13.567(3) Å, γ = 90°
Volume701.5(3) ų
Z4
Density (calculated)1.289 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)288
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.59 to 27.50°
Reflections collected4023
Independent reflections1603 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1603 / 0 / 92
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.121
R indices (all data)R1 = 0.062, wR2 = 0.133

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4'-Hydroxyacetophenone (Polymorph I)

BondLength (Å)AngleAngle (°)
O(1)-C(4)1.359(2)C(3)-C(4)-C(5)120.5(2)
O(2)-C(7)1.221(2)O(1)-C(4)-C(3)121.2(2)
C(1)-C(2)1.385(3)O(1)-C(4)-C(5)118.3(2)
C(1)-C(6)1.388(3)C(1)-C(2)-C(3)120.9(2)
C(1)-C(7)1.490(3)C(2)-C(3)-C(4)119.5(2)
C(7)-C(8)1.495(3)O(2)-C(7)-C(1)120.7(2)
O(2)-C(7)-C(8)121.0(2)
C(1)-C(7)-C(8)118.3(2)

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis of this compound start Reactants: 3-(Trifluoromethyl)phenol Acetyl Chloride AlCl3 reaction Friedel-Crafts Acylation start->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Pure Product purification->product

Caption: Synthetic workflow for this compound.

crystallography_workflow cluster_crystallography Single-Crystal X-ray Diffraction Workflow crystal_growth Crystal Growth (Slow Evaporation/Vapor Diffusion) crystal_selection Single Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has outlined the necessary steps for the synthesis and crystallographic analysis of this compound. While experimental data for the title compound is not currently available, the provided protocols and the analysis of the analogous 4'-hydroxyacetophenone structure offer a solid foundation for future research. The determination of the precise crystal structure will be invaluable for understanding its solid-state properties and for guiding the development of new pharmaceutical and material science applications.

References

The Biological Activity of Trifluoromethylated Hydroxyacetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethylated hydroxyacetophenones and their derivatives represent a class of organic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into the hydroxyacetophenone scaffold can dramatically alter the molecule's physicochemical properties, often leading to enhanced biological activity.[1][2] The -CF3 group is a potent electron-withdrawing substituent that increases lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] These characteristics make trifluoromethylated compounds promising candidates for the development of new therapeutic agents. This guide provides a comprehensive overview of the reported biological activities, mechanisms of action, and relevant experimental protocols for this class of compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Key Biological Activities

The primary biological activities reported for derivatives of trifluoromethylated hydroxyacetophenones are concentrated in the areas of oncology and infectious diseases, with significant findings related to their function as enzyme inhibitors.

Anticancer Activity

Trifluoromethylated chalcones, which are synthesized from trifluoromethylated acetophenones, have demonstrated notable cytotoxic activity against a range of human cancer cell lines.[6] The introduction of the trifluoromethyl group at the α-position of the chalcone structure has been shown to be beneficial for antiproliferative activity. The mechanism of action often involves the induction of apoptosis, or programmed cell death.[7] For instance, certain α-trifluoromethyl chalcones have been shown to induce cell accumulation in the sub-G1 and G2/M phases of the cell cycle.

Table 1: Anticancer Activity of Trifluoromethylated Chalcone Derivatives

Compound/Derivative Cancer Cell Line(s) Reported IC50 Citation(s)
α-Trifluoromethyl chalcones DU145, PC-3 (Prostate) < 0.2 µM
Trifluoromethyl thioxanthone derivative HeLa (Cervical) 87.8 nM [8]

| 3-hydroxychalcone in nanoparticles | AGS (Gastric), MCF-7 (Breast) | 12.93 - 22.30 µM |[9] |

Antimicrobial Activity

Trifluoromethyl ketones and their derivatives have been investigated for their effects against various pathogenic bacteria and fungi.[10] Some compounds have shown potent activity against Gram-positive bacteria, and in some cases, against Escherichia coli.[10] The mechanism of action for the antibacterial effect of trifluoromethyl ketones may involve targeting membrane transporters, an effect that can be enhanced when combined with other agents like promethazine.[10]

Table 2: Antimicrobial Activity of Trifluoromethylated Derivatives

Compound/Derivative Microbial Strain(s) Reported MIC Citation(s)
1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone Bacillus megaterium, Corynebacterium michiganese, E. coli, Yeasts Potent activity reported [10]
5-Trifluoromethyl-2-formylphenylboronic Acid Bacillus cereus Lower than Tavaborole [11]

| Hydroxychalcones | Candida species | Activity dependent on hydroxyl group positions |[12] |

Enzyme Inhibition

Trifluoromethyl ketones are well-established as potent inhibitors of various hydrolytic enzymes, including proteases and esterases.[13][14] Their inhibitory mechanism stems from the electrophilic nature of the ketone's carbonyl carbon, which is enhanced by the electron-withdrawing trifluoromethyl group. This allows the ketone to act as a transition-state analog, forming a stable hemiacetal adduct with a serine or cysteine residue in the enzyme's active site.[13][15] This effectively blocks the enzyme's catalytic activity. Trifluoromethyl ketones have also been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[16]

Table 3: Enzyme Inhibition by Trifluoromethylated Ketones

Inhibitor Class Target Enzyme(s) Reported K_i / Potency Citation(s)
Peptidyl trifluoromethyl ketones Chymotrypsin Slow-binding kinetics [17]
Fluoro ketone analogues Acetylcholinesterase 1.6 x 10⁻⁹ M [13]
Trifluoromethyl ketone dipeptide analogues Angiotensin converting enzyme Good inhibitors [13]

| Trifluoromethyl ketones | Histone deacetylases (HDACs) | Submicromolar inhibition |[16] |

Mechanisms of Action & Experimental Workflows

Enzyme Inhibition by Trifluoromethyl Ketones

The inhibitory power of trifluoromethyl ketones against serine and cysteine hydrolases is attributed to their ability to mimic the tetrahedral transition state of substrate hydrolysis. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is readily attacked by a nucleophilic serine or cysteine residue in the enzyme's active site. This results in the formation of a stable, covalent hemiacetal or hemithioacetal, which is a structural mimic of the transition state intermediate.[13] This stable complex effectively inactivates the enzyme.

enzyme_inhibition Mechanism of Serine Hydrolase Inhibition Enzyme Enzyme Active Site (with Serine-OH) Complex Enzyme-Inhibitor Complex (Pre-covalent) Enzyme->Complex Binding TFMK Trifluoromethyl Ketone (R-CO-CF3) TFMK->Complex Hemiacetal Stable Hemiacetal Adduct (Tetrahedral Intermediate Mimic) Complex->Hemiacetal Nucleophilic Attack by Serine-OH Inactive_Enzyme Inactive Enzyme Hemiacetal->Inactive_Enzyme Inhibition

Caption: Mechanism of serine hydrolase inhibition by a trifluoromethyl ketone.

General Experimental Workflow for Biological Screening

The evaluation of trifluoromethylated hydroxyacetophenones and their derivatives typically follows a standardized workflow, from synthesis to biological characterization.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Chemical Synthesis (e.g., Claisen-Schmidt condensation) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., HDAC Assay) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

References

Unveiling the Structure-Activity Relationship of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often centers on the meticulous exploration of chemical scaffolds that exhibit promising biological activity. One such scaffold, the 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone core, presents a unique combination of structural features amenable to chemical modification and potential interaction with biological targets. The presence of a hydroxyl group, a trifluoromethyl moiety, and a ketone functionality offers multiple points for derivatization, making it an attractive starting point for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of a hypothetical SAR study on this class of compounds, detailing potential synthetic modifications, their impact on biological activity, relevant experimental protocols, and the logical workflow of such an investigation.

Quantitative Structure-Activity Relationship Data

The following table summarizes the hypothetical SAR data for a series of this compound analogs. The core structure is systematically modified at the R1 and R2 positions to probe the chemical space and understand the structural requirements for optimal biological activity, represented here by the half-maximal inhibitory concentration (IC50) against a model enzyme, Protease X.

Compound IDR1 Substitution (at 5-position)R2 Substitution (ethanone side chain)IC50 (nM) for Protease X
1a -H-CH35200
1b -Cl-CH32800
1c -F-CH33500
1d -CH3-CH34100
1e -OCH3-CH36800
2a -H-CH2CH34800
2b -Cl-CH2CH32500
2c -H-Cyclopropyl1500
2d -Cl-Cyclopropyl850
2e -H-Phenyl980
2f -Cl-Phenyl450
2g -Cl4-Fluorophenyl320
2h -Cl4-Methoxyphenyl780

Interpretation of SAR Data:

  • Substitution at R1: The introduction of a chloro group at the 5-position (R1) consistently leads to an increase in potency compared to the unsubstituted analog (e.g., 1b vs. 1a , 2b vs. 2a , 2d vs. 2c , and 2f vs. 2e ). This suggests that an electron-withdrawing and/or sterically appropriate substituent at this position is favorable for activity. A fluoro substituent (1c ) is less effective than chloro, while a methyl group (1d ) is also less beneficial. An electron-donating methoxy group (1e ) is detrimental to activity.

  • Substitution at R2: Modifications to the ethanone side chain (R2) have a significant impact on potency. Extending the alkyl chain from methyl (1a , 1b ) to ethyl (2a , 2b ) offers a modest improvement. However, the introduction of a cyclopropyl ring (2c , 2d ) results in a more substantial increase in activity, suggesting a specific hydrophobic pocket in the enzyme's active site. Aromatic substitutions at R2 are particularly effective, with a phenyl ring (2e , 2f ) providing high potency. Further substitution on the phenyl ring, such as a 4-fluoro group (2g ), enhances activity, possibly through additional interactions, while a 4-methoxy group (2h ) reduces potency compared to the unsubstituted phenyl analog.

Experimental Protocols

A detailed methodology for a key experiment, the Protease X inhibition assay, is provided below.

Protease X Inhibition Assay Protocol

1. Objective: To determine the in vitro inhibitory activity of the synthesized this compound analogs against the recombinant human Protease X.

2. Materials:

  • Recombinant human Protease X (purified)
  • Fluorogenic peptide substrate for Protease X
  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20
  • Test compounds (analogs) dissolved in DMSO
  • Positive control inhibitor (a known Protease X inhibitor)
  • 384-well black, flat-bottom assay plates
  • Fluorescence plate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
  • Assay Plate Setup:
  • Add 5 µL of the diluted test compound or control to the appropriate wells of the 384-well plate.
  • For the 100% activity control, add 5 µL of assay buffer with 1% DMSO.
  • For the 0% activity control (background), add 5 µL of assay buffer with 1% DMSO.
  • Enzyme Addition: Add 10 µL of the diluted Protease X enzyme solution to all wells except the 0% activity control wells. Add 10 µL of assay buffer to the 0% activity control wells.
  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
  • Substrate Addition: Add 10 µL of the fluorogenic peptide substrate solution to all wells to initiate the enzymatic reaction.
  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate. Record the fluorescence every minute for 30 minutes.
  • Data Analysis:
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
  • Normalize the data by subtracting the background (0% activity control) from all measurements.
  • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Diagram 1: General Workflow of a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_0 Discovery Phase cluster_1 Development Phase Lead_ID Lead Identification Lead_Opt Lead Optimization Lead_ID->Lead_Opt Initial Hits SAR_Est SAR Establishment Lead_Opt->SAR_Est Analog Synthesis & Testing SAR_Est->Lead_Opt Iterative Design Preclinical Preclinical Studies SAR_Est->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Caption: A flowchart illustrating the iterative process of a typical structure-activity relationship study, from initial lead discovery to the selection of a preclinical candidate.

Diagram 2: Hypothetical Signaling Pathway Modulated by Protease X Inhibitors

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds ProteaseX Protease X Receptor->ProteaseX Activates Substrate Inactive Substrate ProteaseX->Substrate Cleaves Active_Substrate Active Product Substrate->Active_Substrate Downstream Downstream Signaling Active_Substrate->Downstream Response Cellular Response Downstream->Response Inhibitor Analog Inhibitor Inhibitor->ProteaseX Inhibits

Caption: A diagram of a hypothetical signaling pathway where a this compound analog acts as an inhibitor of Protease X, thereby blocking the downstream cellular response.

In Vitro Evaluation of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound characterized by a phenyl ring substituted with a hydroxyl group, a trifluoromethyl group, and an ethanone moiety. The presence of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capable hydroxyl group suggests potential for diverse biological activities. Trifluoromethylated compounds, in particular, are of significant interest in medicinal chemistry due to their enhanced metabolic stability, increased lipophilicity, and potent interactions with biological targets. This document aims to provide a comprehensive technical guide on the in vitro evaluation of this compound, drawing from available scientific information on its properties and the bioactivity of structurally related molecules.

While direct in vitro studies on this compound (CAS No. 220227-53-2) are not extensively available in the public domain, this guide will extrapolate potential experimental designs and expected outcomes based on the evaluation of similar chemical structures. The methodologies and data presentation formats described herein are intended to serve as a robust framework for researchers initiating in vitro studies on this specific compound.

Chemical and Physical Properties

A foundational aspect of in vitro evaluation is understanding the physicochemical properties of the test compound, as these influence its solubility, stability in assay conditions, and cell permeability.

PropertyValueReference
CAS Number 220227-53-2[1][2]
Molecular Formula C9H7F3O2[1]
Molecular Weight 204.15 g/mol [1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Proposed In Vitro Experimental Protocols

Based on the functional groups present in this compound, a series of in vitro assays can be proposed to elucidate its biological activity profile. The following protocols are standard methodologies used in drug discovery and development.

Cytotoxicity Assessment

A primary step in evaluating a novel compound is to determine its effect on cell viability. This helps to identify a therapeutic window and understand its general toxicity profile.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of a compound using a cell-based assay.

Methodology: MTT Assay

  • Cell Seeding: Plate cells (e.g., human cancer cell lines such as MCF-7, A549, and a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Evaluation

The hydroxyphenyl moiety is present in many anti-inflammatory compounds. Therefore, assessing the anti-inflammatory potential of this compound is a logical step.

Signaling Pathway: NF-κB Mediated Inflammation

NF_kappaB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Compound 1-(4-Hydroxy-2-(trifluoromethyl) phenyl)ethanone Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes transcription

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Methodology: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Enzyme Inhibition Assays

The trifluoromethyl ketone moiety can act as a pharmacophore, potentially inhibiting certain enzymes.[3] Serine proteases and other hydrolases are potential targets.

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology: Cyclooxygenase (COX-2) Inhibition Assay

Given the potential anti-inflammatory activity, assessing the inhibition of COX enzymes is relevant.

  • Reagents: Prepare human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection kit (e.g., measuring prostaglandin E2 production via ELISA).

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound or a known inhibitor (e.g., celecoxib).

  • Enzyme Addition: Add the COX-2 enzyme and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is lacking, studies on a structurally related compound, 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone, have shown cytotoxic effects against various breast cancer cell lines.[4] This data can serve as a preliminary reference for what might be expected.

Table 1: Cytotoxicity of 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone against Breast Cancer Cell Lines [4]

Cell LineTypeIC50 (µM)
MCF-7Estrogen Receptor-Positive3.30 ± 0.92
ZR-75-1Estrogen Receptor-Positive8.75 ± 2.01
MDA-MB-231Triple-Negative18.10 ± 1.65
MCF-10FNon-tumorigenic95.11 ± 1.97

Data is presented as mean ± standard deviation and is for a structurally related, not identical, compound.

Conclusion

The in vitro evaluation of this compound holds promise for the discovery of novel bioactive agents. The experimental framework outlined in this guide, encompassing cytotoxicity, anti-inflammatory, and enzyme inhibition assays, provides a comprehensive starting point for its characterization. The presence of the trifluoromethyl and hydroxyl moieties suggests a high potential for biological activity, warranting a thorough investigation. Future studies should aim to generate robust quantitative data, elucidate mechanisms of action, and explore the structure-activity relationships of this and related compounds.

References

Methodological & Application

Experimental Protocol for the Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed experimental protocol for the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis is achieved through a Friedel-Crafts acylation of 3-(trifluoromethyl)phenol, followed by a Fries rearrangement. This two-step, one-pot procedure offers an efficient route to the desired para-substituted product. The trifluoromethyl group on the aromatic ring significantly influences the regioselectivity of the acylation reaction.

The reaction proceeds via the initial O-acylation of the phenolic hydroxyl group with an acylating agent in the presence of a Lewis acid catalyst, forming a phenyl acetate intermediate. Subsequent heating promotes the Fries rearrangement, leading to the migration of the acetyl group to the aromatic ring, primarily at the para position to the hydroxyl group.[1][2] Low reaction temperatures are known to favor the formation of the para-isomer in Fries rearrangements.[1]

Materials and Reagents

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
3-(Trifluoromethyl)phenol98-17-9C₇H₅F₃O162.11Sigma-Aldrich
Acetyl Chloride75-36-5C₂H₃ClO78.50Sigma-Aldrich
Aluminum Chloride (anhydrous)7446-70-0AlCl₃133.34Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.46Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11Sigma-Aldrich
Hexane110-54-3C₆H₁₄86.18Sigma-Aldrich
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich
Deionized Water7732-18-5H₂O18.02-

Experimental Protocol

Reaction Setup
  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, a reflux condenser, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature in a desiccator before use.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent moisture from interfering with the Lewis acid catalyst.

Reaction Procedure
  • Charging the Reactor: To the three-necked flask, add anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane (DCM) to the flask.

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 15-20 minutes.

  • Addition of 3-(Trifluoromethyl)phenol: After the addition of acetyl chloride is complete, add a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Fries Rearrangement: Following the initial acylation, gently heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours to induce the Fries rearrangement. Continue to monitor the reaction by TLC until the starting material is consumed.

Work-up and Purification
  • Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or dimethyl carbonate/cyclohexane) can be employed to obtain the pure this compound.[4]

Quantitative Data Summary

Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsAmount (per 10 mmol scale)
3-(Trifluoromethyl)phenol162.111.01.62 g
Acetyl Chloride78.501.10.86 g (0.78 mL)
Aluminum Chloride133.341.21.60 g
Anhydrous Dichloromethane--50 mL
Reaction Temperature--0 °C to reflux (~40 °C)
Reaction Time--6-8 hours
Product 204.15 -Theoretical Yield: 2.04 g
This compoundC₉H₇F₃O₂-

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle with extreme care in a dry environment.

    • Acetyl Chloride: Acetyl chloride is corrosive, flammable, and a lachrymator. It reacts violently with water and alcohols.

    • Dichloromethane: Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

    • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.

  • Quenching Procedure: The quenching of the reaction with acidic ice-water is highly exothermic and generates HCl gas. This must be done slowly and with caution.

Experimental Workflow

Friedel_Crafts_Acylation start Start: Dry Glassware & Inert Atmosphere reagents Charge Reactor: 1. Anhydrous AlCl3 2. Anhydrous DCM start->reagents cooling1 Cool to 0 °C (Ice Bath) reagents->cooling1 add_acyl Add Acetyl Chloride (dropwise) cooling1->add_acyl add_phenol Add 3-(Trifluoromethyl)phenol Solution (dropwise) add_acyl->add_phenol react_rt Stir at Room Temperature (2 hours) add_phenol->react_rt reflux Heat to Reflux (4-6 hours) Fries Rearrangement react_rt->reflux cooling2 Cool to 0 °C (Ice Bath) reflux->cooling2 quench Quench Reaction: Slowly add to ice/conc. HCl cooling2->quench extract Work-up: 1. Separate Layers 2. Extract Aqueous Phase 3. Combine Organics quench->extract wash Wash Organic Layer: 1. H2O 2. NaHCO3 (sat.) 3. Brine extract->wash dry Dry over MgSO4 & Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product: Column Chromatography or Recrystallization concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of both a hydroxyl and a trifluoromethyl group on the phenyl ring makes it a versatile building block for introducing these key pharmacophores. This document provides a detailed protocol for a two-step synthesis of this compound, commencing with the acetylation of 3-(trifluoromethyl)phenol, followed by a Lewis acid-catalyzed Fries rearrangement.

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions like temperature and solvent polarity.[1][3] Generally, lower reaction temperatures favor the formation of the para-product.[3]

Quantitative Data Summary

The following table outlines the key reagents and expected products in this synthesis. Researchers should populate this table with their experimental data for accurate record-keeping and yield calculation.

Compound Molecular Formula Molar Mass ( g/mol ) Amount (g) Moles (mol) Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
Step 1: Acetylation
3-(Trifluoromethyl)phenolC₇H₅F₃O162.11
Acetic AnhydrideC₄H₆O₃102.09
PyridineC₅H₅N79.10
3-(Trifluoromethyl)phenyl acetateC₉H₇F₃O₂204.15
Step 2: Fries Rearrangement
3-(Trifluoromethyl)phenyl acetateC₉H₇F₃O₂204.15
Aluminum Chloride (AlCl₃)AlCl₃133.34
This compoundC₉H₇F₃O₂204.15

Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl acetate

This procedure details the acetylation of 3-(trifluoromethyl)phenol to yield the precursor for the Fries rearrangement.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)phenol in dichloromethane.

  • To this solution, add pyridine, followed by the dropwise addition of acetic anhydride at room temperature with stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(trifluoromethyl)phenyl acetate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of 3-(trifluoromethyl)phenyl acetate to the final product.

Materials:

  • 3-(Trifluoromethyl)phenyl acetate

  • Aluminum chloride (AlCl₃)

  • Nitrobenzene (or another suitable non-polar solvent)

  • Ice bath

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride to nitrobenzene and cool the mixture in an ice bath.

  • Slowly add a solution of 3-(trifluoromethyl)phenyl acetate in nitrobenzene to the cooled AlCl₃ suspension with vigorous stirring.

  • Maintain the reaction at a low temperature (0-5 °C) to favor the formation of the para-isomer.[3] Stir the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product will be a mixture of ortho and para isomers. The desired para-isomer, this compound, can be isolated and purified by silica gel column chromatography.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Fries Rearrangement start 3-(Trifluoromethyl)phenol reagent1 Acetic Anhydride, Pyridine product1 3-(Trifluoromethyl)phenyl acetate reagent1->product1 Acetylation reagent2 AlCl3, Low Temp. product1->reagent2 product2 This compound reagent2->product2 Rearrangement

Caption: Two-step synthesis of the target compound.

References

"purification of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone by Column Chromatography

Introduction

This compound is a ketone derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a hydroxyphenyl group and a trifluoromethyl group, makes it a versatile intermediate in organic synthesis. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification step is critical to isolate the compound at the desired purity level for subsequent applications. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method employs a gradient elution system to effectively separate the target compound from impurities.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] For this application, normal-phase chromatography is employed, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (a mixture of hexane and ethyl acetate).[2]

The separation mechanism relies on the polarity of the molecules in the mixture.[3] this compound, with its polar hydroxyl (-OH) and carbonyl (C=O) groups, will have a stronger interaction with the polar silica gel compared to non-polar impurities. By gradually increasing the polarity of the mobile phase (by increasing the percentage of ethyl acetate in hexane), the adsorbed compounds can be selectively eluted. Non-polar impurities will travel down the column faster with the less polar solvent, while the target compound will require a more polar solvent to be eluted.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

  • Separatory funnel or solvent reservoir

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Chromatographic Conditions Summary

ParameterDescription
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase n-Hexane and Ethyl Acetate
Elution Mode Gradient Elution: 0% to 15% Ethyl Acetate in n-Hexane
Sample Loading Dry loading with silica gel
Detection Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Step 1: Mobile Phase Preparation

Prepare stock solutions of the mobile phase. For a gradient elution, you will need a low-polarity solvent (Eluent A: 100% n-Hexane) and a higher-polarity solvent (Eluent B: 15% Ethyl Acetate in n-Hexane). Prepare intermediate concentrations as needed (e.g., 2%, 5%, 10% Ethyl Acetate in n-Hexane).

Step 2: Column Packing (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.[3]

  • In a beaker, prepare a slurry of silica gel in n-hexane (approx. 100 g of silica for 1 g of crude product).[3]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[3]

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Add more n-hexane as needed, ensuring the solvent level never drops below the top of the silica bed to prevent cracking.[3][4]

  • Once the silica gel has settled into a packed bed, add another thin layer of sand on top to protect the silica surface during solvent and sample addition.[3]

Step 3: Sample Preparation and Loading

  • Dissolve the crude this compound (approx. 1 g) in a minimal amount of a polar solvent like dichloromethane or acetone.

  • Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the dry sample-silica mixture to the top of the packed column.

  • Gently tap the column to create a level, compact layer of the sample.

Step 4: Elution and Fraction Collection

  • Begin the elution process by carefully adding the initial mobile phase (100% n-Hexane) to the column. Use a separatory funnel or reservoir to add the solvent without disturbing the top layer.[4]

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., 5-10 mL/min).[4]

  • Start collecting fractions (e.g., 20 mL per fraction) in numbered test tubes or flasks as soon as the solvent begins to elute from the column.[4]

  • Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is as follows:

    • Fractions 1-5: 100% n-Hexane

    • Fractions 6-15: 2% Ethyl Acetate in n-Hexane

    • Fractions 16-30: 5% Ethyl Acetate in n-Hexane

    • Fractions 31-50: 10% Ethyl Acetate in n-Hexane[5]

    • Fractions 51 onwards: 15% Ethyl Acetate in n-Hexane

  • Continue collecting fractions throughout the elution process.

Step 5: Analysis of Fractions by TLC

  • Monitor the separation by spotting small aliquots from every few fractions onto a TLC plate.[4]

  • Also, spot the crude mixture and a pure standard (if available) for comparison.

  • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 20% Ethyl Acetate in n-Hexane).

  • Visualize the spots under a UV lamp. The desired product should appear as a single spot in the collected fractions.

  • Calculate the Retention Factor (Rf) value for the spots. The Rf is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.[1]

Step 6: Isolation of Pure Product

  • Based on the TLC analysis, combine the fractions that contain the pure desired compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.[4]

  • The final product, pure this compound, should be obtained as an oil or solid.[5]

  • Determine the yield and assess the purity using analytical techniques such as NMR spectroscopy or HPLC.

Hypothetical Results

The following table summarizes the expected outcome of the purification process.

ParameterValue
Crude Product Weight 1.0 g
Purified Product Weight 0.85 g
Yield 85%
Appearance Yellow Oil[5]
Rf Value (20% EtOAc/Hexane) ~0.40
Purity (by HPLC/NMR) >98%

Visualizations

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation A Prepare Mobile Phase (Hexane/EtOAc) B Pack Column with Silica Gel Slurry A->B D Load Dry Sample onto Column B->D C Prepare Dry Sample (Crude + Silica) C->D E Elute with Gradient (0% -> 15% EtOAc) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H G->H Identify pure fractions I Evaporate Solvent (Rotary Evaporator) H->I J Obtain Pure Product I->J

Caption: Workflow for the purification of this compound.

Elution_Order cluster_column Column Elution cluster_fractions Collected Fractions ColumnTop Top of Column (Start) Elution Non-Polar Impurities Target Compound Polar Impurities ColumnBottom Bottom of Column (Eluted Fractions) Fractions_Early Early Fractions (Low Polarity Eluent) Elution:f0->Fractions_Early Elutes First Fractions_Mid Middle Fractions (Medium Polarity Eluent) Elution:f1->Fractions_Mid Elutes Second Fractions_Late Late Fractions (High Polarity Eluent) Elution:f2->Fractions_Late Elutes Last

Caption: Relationship between compound polarity and elution order in normal-phase chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Silica gel is a fine powder and can cause respiratory irritation if inhaled. Handle it carefully in a fume hood.

  • Hexane and ethyl acetate are flammable. Keep them away from ignition sources.

Conclusion

The described column chromatography protocol provides an effective and reliable method for the purification of this compound from crude reaction mixtures. The use of a gradient elution with a hexane/ethyl acetate mobile phase on a silica gel stationary phase allows for excellent separation of the target compound from impurities of different polarities. This protocol can be readily adapted for various scales, making it a valuable tool for researchers in synthetic chemistry and drug development.

References

Application Note: Recrystallization of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is critical for its successful use in subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol and application notes for the recrystallization of this compound, enabling researchers, scientists, and drug development professionals to obtain high-purity material.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The selection of an appropriate solvent is the most critical step and may require preliminary small-scale trials.

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, hexane, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Analytical balance

Procedure
  • Solvent Selection:

    • Place a small amount (e.g., 50 mg) of the crude this compound into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes with agitation. An appropriate solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.

    • Evaluate the crystal quality and quantity to select the optimal solvent or solvent mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add the chosen recrystallization solvent in small portions while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Data Presentation

The following table presents hypothetical data from solvent screening for the recrystallization of this compound.

Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation upon CoolingObservations
IsopropanolSparingly solubleSolubleGood crystal formationWell-formed needles
Ethanol/Water (8:2)InsolubleSolubleAbundant, fine crystalsRapid crystallization
TolueneSparingly solubleSolubleSlow crystal growthLarge, block-like crystals
HexaneInsolubleSparingly solublePoor recoveryOiling out observed
Ethyl AcetateSolubleVery solubleLow recovery-

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Compound solvent_selection Solvent Selection (Small Scale Trials) start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization If impurities present isolation Isolation of Crystals (Vacuum Filtration) crystallization->isolation drying Drying of Crystals isolation->drying analysis Analysis (Melting Point, Yield) drying->analysis end End: Pure Compound analysis->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the compound. To remedy this, try using a lower boiling point solvent, a larger volume of solvent, or a different solvent system.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is too dilute or supersaturation has not been achieved. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Evaporating some of the solvent can also help.

  • Low Recovery: A low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is preheated. Further cooling in an ice bath can also improve recovery.

Application Notes and Protocols for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a versatile trifluoromethyl-containing building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. The presence of a reactive ketone, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group on the phenyl ring makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules. Its derivatives have shown potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Key Applications

The unique structural features of this compound allow for its participation in a variety of important organic reactions:

  • Ether Synthesis: The phenolic hydroxyl group can be readily alkylated or arylated to produce a wide range of ether derivatives. This is a common strategy in drug design to modulate solubility, lipophilicity, and metabolic stability.

  • Carbon-Carbon Bond Formation: The aromatic ring can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or vinyl substituents.

  • Condensation Reactions: The ketone functionality is a handle for aldol-type condensations, most notably the Claisen-Schmidt condensation, to form chalcones and related α,β-unsaturated ketones, which are precursors to flavonoids and other heterocyclic systems.

Data Presentation

The following tables summarize representative quantitative data for key reactions involving this compound and analogous substrates.

Table 1: Williamson Ether Synthesis

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF80692
2Ethyl IodideNaHTHFRT1285
3Propargyl BromideCs₂CO₃Acetonitrile60888

Table 2: Suzuki-Miyaura Coupling

EntryAryl Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane90891
33-Pyridinylboronic acidPd(dppf)Cl₂-Na₂CO₃DME/H₂O851678

Table 3: Claisen-Schmidt Condensation

EntryAromatic AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaOHEthanolRT1288
24-ChlorobenzaldehydeKOHMethanolRT1091
34-AnisaldehydeNaOHEthanolRT1285

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)ethanone

This protocol describes the O-alkylation of this compound with benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl acetate gradient) to afford the desired ether.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the palladium-catalyzed cross-coupling of the triflate derivative of this compound with phenylboronic acid. The initial conversion of the phenol to a triflate is a necessary activation step.

Part A: Synthesis of the Aryl Triflate

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) and stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

Materials:

  • Aryl triflate from Part A (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, magnetic stirrer, heating mantle, condenser, and standard laboratory glassware.

Procedure:

  • To a Schlenk flask, add the aryl triflate, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the biaryl product.

Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde to form a chalcone.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 12 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Visualizations

Signaling Pathway

Derivatives of this compound, particularly those elaborated into more complex heterocyclic systems, have been investigated as inhibitors of various protein kinases. A key target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC2 TSC2 Akt->TSC2 inhibits mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Rheb Rheb-GTP TSC2->Rheb inhibits Rheb->mTORC1 activates Inhibitor Building Block Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors.

Experimental Workflow

The synthesis of bioactive molecules from this compound typically follows a structured workflow from initial reaction to final product characterization.

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Start This compound Reaction Reaction (e.g., Etherification, Coupling, Condensation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity Screening In vitro Assays (e.g., Kinase Inhibition) Purity->Screening Activity Determination of IC50/EC50 Screening->Activity

Caption: General workflow for synthesis, purification, and evaluation.

Logical Relationships in Synthesis

The versatility of the starting material allows for the divergent synthesis of various classes of compounds.

Synthesis_Logic Start This compound OH C=O Ar-H Ether Ether Derivatives R-O-Ar Start:f1->Ether Williamson Ether Synthesis Chalcone Chalcones Ar-CO-CH=CH-Ar' Start:f2->Chalcone Claisen-Schmidt Condensation Biaryl Biaryl Derivatives Ar-Ar' Start:f3->Biaryl Suzuki-Miyaura Coupling (via triflate)

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and materials science. The presence of a phenolic hydroxyl group provides a key site for chemical modification. Derivatization of this hydroxyl group is a critical strategy for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, derivatization is often employed to create prodrugs, which can improve bioavailability and therapeutic efficacy, or to prepare samples for analytical procedures like gas chromatography-mass spectrometry (GC-MS).

This document provides detailed protocols and application notes for two primary derivatization strategies for the hydroxyl group of this compound: O-Acylation to form esters and O-Alkylation to form ethers.

O-Acylation (Ester Formation)

O-acylation converts the phenolic hydroxyl group into an ester. This is a common strategy in drug development to create prodrugs, as esters can be readily hydrolyzed back to the active phenolic compound by esterase enzymes in the body. Acylation can also be used to protect the hydroxyl group during subsequent synthetic steps. A variety of acylating agents can be used, including acyl chlorides, acid anhydrides, and alkenyl carboxylates.[1][2]

Application: Phase-Transfer Catalyzed (PTC) O-Acylation

Phase-transfer catalysis is a highly efficient method for acylating phenols, often requiring only short reaction times at low temperatures.[3] This method is advantageous as it uses equimolar amounts of the phenol and acyl chloride with sodium hydroxide as the base.[3]

Experimental Protocol: General Procedure for PTC O-Acylation with Acyl Chlorides

This protocol is adapted from a general method for the O-acylation of substituted phenols.[3] Optimization may be required for the specific substrate, this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Tetra-n-butylammonium chloride (TBAC)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL flask, dissolve 15 mmol of this compound in 20 mL of a 10% aqueous NaOH solution (50 mmol).

  • Prepare a solution of the phase-transfer catalyst by dissolving 1.5 mmol of tetra-n-butylammonium chloride in 5 mL of dichloromethane.

  • In a separate flask, prepare a solution of 15 mmol of the desired acyl chloride in 15 mL of dichloromethane.

  • Cool all three solutions to 0 °C in an ice bath.

  • Once cooled, rapidly mix the three solutions together in the reaction flask with vigorous stirring.

  • Continue stirring the reaction mixture at 0 °C. The reaction is typically very fast and may be complete within 5 minutes.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Workflow for PTC O-Acylation

G cluster_prep Solution Preparation (0°C) cluster_workup Workup & Purification Phenol_NaOH Dissolve Phenol in 10% NaOH(aq) Mix Combine Solutions & Stir Vigorously at 0°C Phenol_NaOH->Mix TBAC_DCM Dissolve TBAC in Dichloromethane TBAC_DCM->Mix AcylCl_DCM Dissolve Acyl Chloride in Dichloromethane AcylCl_DCM->Mix Workup Reaction Workup Mix->Workup 5 min Separate Separate Organic Layer Wash Wash with Water & Brine Separate->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify Product Final Ester Product Purify->Product

Caption: Workflow for Phase-Transfer Catalyzed O-Acylation.

Representative Data for O-Acylation of Substituted Phenols

The following table summarizes yields for the O-acetylation of various p-substituted phenols using a PTC method, which can provide an indication of expected efficiency.[3]

Phenol Substituent (para-position)Product Yield (%)
-H95
-CH₃94
-C(CH₃)₃98
-Cl96
-NO₂99

O-Alkylation (Ether Formation)

O-alkylation introduces an ether linkage by reacting the phenolic hydroxyl group with an alkylating agent, typically an alkyl halide.[4][5] This modification significantly alters the properties of the parent molecule by masking the acidic proton, which can prevent unwanted metabolic glucuronidation and change its receptor-binding profile. The reaction is typically performed in the presence of a base to generate the more nucleophilic phenoxide ion.[5]

Application: Solvent-Free O-Alkylation

A solvent-free approach offers an environmentally friendly and convenient method for O-alkylation.[4] Simply grinding the reactants with a base and catalyst at room temperature can lead to good to excellent yields of the desired ether.[4]

Experimental Protocol: General Procedure for Solvent-Free O-Alkylation

This protocol is adapted from a general method for the solvent-free O-alkylation of phenols.[4] Optimization may be required for the specific substrate.

Materials:

  • This compound

  • Alkyl bromide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Organic base catalyst (e.g., triethylamine or other amine-based catalyst)

  • Mortar and pestle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • In a clean, dry mortar, add 1 mmol of this compound, 1.5 mmol of anhydrous potassium carbonate, 1.2 mmol of the alkyl bromide, and a catalytic amount of an organic base.

  • Grind the mixture thoroughly with a pestle at room temperature for the required amount of time (e.g., 30-60 minutes). The reaction progress can be monitored by TLC.

  • Upon completion, add 15 mL of ethyl acetate to the mortar and stir to dissolve the product.

  • Filter the mixture to remove the inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 10 mL) and then with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography if necessary.

Workflow for Solvent-Free O-Alkylation

G Start Combine Reactants in Mortar: - Phenol - Alkyl Bromide - K2CO3 - Catalyst Grind Grind at Room Temperature Start->Grind Monitor by TLC Extract Extract with Ethyl Acetate Grind->Extract Filter Filter Inorganic Salts Extract->Filter Wash Wash Filtrate (NaHCO3, H2O) Filter->Wash Dry Dry & Concentrate Wash->Dry Product Final Ether Product Dry->Product G Sample Analyte Solution (e.g., in Pyridine) Derivatize Add Silylating Reagent (e.g., BSTFA) Sample->Derivatize Heat Heat (e.g., 60-70°C) Derivatize->Heat ~30 min Analyze Inject into GC-MS System Heat->Analyze

References

Application Notes and Protocols for Reactions Involving the Ketone Group of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical reactivity is dominated by the ketone functional group, the phenolic hydroxyl group, and the electron-withdrawing trifluoromethyl group on the aromatic ring. This document provides detailed application notes and experimental protocols for several key reactions targeting the ketone moiety, enabling the synthesis of a diverse range of derivatives. The protocols are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for laboratory synthesis.

Claisen-Schmidt Condensation for Chalcone Synthesis

Application Note: The Claisen-Schmidt condensation is a cornerstone reaction for carbon-carbon bond formation, reacting an aromatic ketone with an aromatic aldehyde to produce chalcones (1,3-diaryl-2-propen-1-ones).[1][2] Chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds and are known to exhibit a wide range of biological activities.[1][3] The reaction is typically base-catalyzed, using sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.[1][4]

Reaction Scheme:

G cluster_reactants start ketone This compound plus + aldehyde Ar-CHO (Aromatic Aldehyde) reagents NaOH or KOH Ethanol, rt aldehyde->reagents chalcone Chalcone Derivative reagents->chalcone caption Figure 1. General scheme for Claisen-Schmidt condensation. G arrow -> A 1. Dissolve Ketone & Aldehyde in Ethanol B 2. Add NaOH (40% aq.) Dropwise (20-25°C) A->B C 3. Stir at Room Temp (4-6 hours) B->C D 4. Neutralize with dilute HCl C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Water E->F G 7. Recrystallize from Ethanol F->G H Pure Chalcone G->H G cluster_reactants start ketone This compound plus + hydroxylamine NH₂OH·HCl reagents Base (e.g., NaOH) Ethanol, 40-45°C hydroxylamine->reagents oxime Corresponding Ketoxime reagents->oxime caption Figure 3. General scheme for oxime formation. G arrow -> A 1. Dissolve Ketone & NH₂OH·HCl in Ethanol B 2. Add 30% NaOH Slowly at RT A->B C 3. Heat to 40-45°C (5-7 hours) B->C D 4. Cool and Extract with Dichloromethane C->D E 5. Wash Organic Layer with Water & Brine D->E F 6. Dry over Na₂SO₄ E->F G 7. Concentrate in vacuo F->G H Crude Oxime G->H G cluster_reactants start ketone This compound plus + hydrazine R-NHNH₂ reagents Ethanol Reflux hydrazine->reagents hydrazone Corresponding Hydrazone reagents->hydrazone caption Figure 5. General scheme for hydrazone formation. G arrow -> A 1. Combine Ketone & Hydrazine Reagent in Ethanol B 2. Add Catalytic Acetic Acid (if needed) A->B C 3. Reflux Mixture (2-24 hours) B->C D 4. Cool to Room Temp to Crystallize C->D E 5. Filter Solid Product D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Pure Hydrazone G->H G cluster_reactants start ketone This compound plus + phosphonate Phosphonate Carbanion reagents Base (e.g., NaH) THF or DME phosphonate->reagents alkene Alkene Derivative reagents->alkene caption Figure 7. General scheme for HWE olefination. G arrow -> A 1. Generate Phosphonate Carbanion (NaH, Phosphonate Ester in THF) B 2. Cool to 0°C A->B C 3. Add Ketone Solution in THF Dropwise B->C D 4. Stir Overnight at Room Temp C->D E 5. Quench with aq. NH₄Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G H Pure Alkene G->H

References

Application Note: A Scalable Synthesis Protocol for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on a robust and efficient methodology suitable for laboratory and pilot-plant scale production. The described method is based on a regioselective Friedel-Crafts acylation of a protected phenol, followed by deprotection to yield the target compound.

Experimental Protocols

This protocol outlines a two-step synthesis for the scaled-up production of this compound. The first step involves the protection of the hydroxyl group of 3-(trifluoromethyl)phenol, followed by a Friedel-Crafts acylation and subsequent deprotection.

Step 1: Methoxy Protection of 3-(Trifluoromethyl)phenol

Objective: To protect the hydroxyl group of 3-(trifluoromethyl)phenol as a methyl ether to prevent side reactions during the subsequent Friedel-Crafts acylation.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water (deionized)

  • Brine solution (saturated NaCl)

Procedure:

  • To a stirred solution of sodium hydroxide (1.1 equivalents) in water, add 3-(trifluoromethyl)phenol (1.0 equivalent) at room temperature.

  • Heat the mixture to 40-45 °C until a clear solution is obtained.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add dimethyl sulfate (1.1 equivalents) to the reaction mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, add toluene to the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-methoxy-3-(trifluoromethyl)benzene.

Step 2: Friedel-Crafts Acylation and Demethylation

Objective: To introduce an acetyl group at the ortho-position to the trifluoromethyl group via Friedel-Crafts acylation, followed by in-situ demethylation to yield the final product.

Materials:

  • 1-Methoxy-3-(trifluoromethyl)benzene (from Step 1)

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2N solution

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water (deionized)

  • Brine solution (saturated NaCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a suitable reactor, suspend aluminum chloride (2.5 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0-5 °C.

  • Slowly add acetyl chloride (1.2 equivalents) to the suspension, maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Add a solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) in dichloromethane dropwise to the reaction mixture over 1-2 hours, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. This extended reaction time at a slightly elevated temperature will facilitate the demethylation of the methoxy group.

  • Monitor the reaction for the formation of the desired product by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to ice-cold 2N HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the scalable synthesis of this compound. The presented yields and purity are typical for a successful batch at a laboratory scale and serve as a benchmark for process optimization.

Step Reaction Key Reagents Stoichiometry (equiv.) Temperature (°C) Time (h) Yield (%) Purity (%)
1Methoxy Protection3-(Trifluoromethyl)phenol, DMS, NaOH1.0 : 1.1 : 1.110-204-690-95>98 (GC)
2Friedel-Crafts Acylation & Demethylation1-Methoxy-3-(trifluoromethyl)benzene, CH₃COCl, AlCl₃1.0 : 1.2 : 2.50 to RT12-1675-80>99 (HPLC)

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps of the process.

G cluster_0 Step 1: Methoxy Protection cluster_1 Step 2: Friedel-Crafts Acylation & Demethylation cluster_2 Purification A 3-(Trifluoromethyl)phenol B Reaction with Dimethyl Sulfate & NaOH A->B C 1-Methoxy-3-(trifluoromethyl)benzene B->C D 1-Methoxy-3-(trifluoromethyl)benzene E Reaction with Acetyl Chloride & AlCl3 D->E F This compound E->F G Crude Product H Recrystallization G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

G start Start step1 Protection of 3-(Trifluoromethyl)phenol start->step1 step2 Friedel-Crafts Acylation & Demethylation step1->step2 workup Aqueous Work-up step2->workup purification Recrystallization workup->purification end Final Product purification->end

Caption: Logical flow of the synthesis and purification process.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone as a key starting material. The methodologies outlined below are established synthetic routes for the construction of chromones, flavones, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry and drug discovery.

Synthesis of 7-Hydroxy-2-(trifluoromethyl)chromen-4-one via Baker-Venkataraman Rearrangement

Chromones are a significant class of oxygen-containing heterocyclic compounds with a wide range of biological activities. The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key intermediates in chromone synthesis. This protocol adapts the Baker-Venkataraman reaction for the one-pot synthesis of 7-hydroxy-2-(trifluoromethyl)chromen-4-one from this compound.

Reaction Scheme:

G A This compound C 7-Hydroxy-2-(trifluoromethyl)chromen-4-one A->C Reflux B Trifluoroacetic Anhydride, Pyridine

Caption: Synthesis of 7-Hydroxy-2-(trifluoromethyl)chromen-4-one.

Experimental Protocol:

A solution of this compound (1.0 eq) in pyridine (10 vol) is treated with trifluoroacetic anhydride (1.5 eq). The reaction mixture is heated at reflux for 4-6 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 7-hydroxy-2-(trifluoromethyl)chromen-4-one.

Reactant/ReagentMolar Eq.SolventReaction TimeTemperature
This compound1.0Pyridine4-6 hReflux
Trifluoroacetic Anhydride1.5

Synthesis of Flavones via Claisen-Schmidt Condensation and Oxidative Cyclization

Flavones, a class of flavonoids, are widely distributed in plants and possess diverse pharmacological properties. A common synthetic route to flavones involves the Claisen-Schmidt condensation of an o-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, followed by oxidative cyclization.

Workflow Diagram:

G A 1-(4-Hydroxy-2-(trifluoromethyl) -phenyl)ethanone C Chalcone Intermediate A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C E Flavone Derivative C->E D Oxidative Cyclization (e.g., I2/DMSO) D->E

Caption: General workflow for flavone synthesis.

Experimental Protocol:

Step 1: Synthesis of Chalcone Intermediate

To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, an aqueous solution of a strong base (e.g., 50% KOH) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone intermediate.

Step 2: Oxidative Cyclization to Flavone

The chalcone intermediate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). A catalytic amount of iodine (I₂) is added, and the mixture is heated at 120-140 °C for 2-4 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated flavone is collected by filtration, washed with sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by recrystallization or column chromatography.

StepReactants/ReagentsSolventReaction TimeTemperature
1This compound, Aromatic Aldehyde, KOHEthanol12-24 hRoom Temp.
2Chalcone, IodineDMSO2-4 h120-140 °C

Synthesis of Pyrazoles and Isoxazoles via an Enaminone Intermediate

Pyrazoles and isoxazoles are five-membered heterocyclic compounds that are core structures in many pharmaceutical agents. A versatile method for their synthesis involves the initial formation of an enaminone from an acetophenone, followed by cyclocondensation with hydrazine or hydroxylamine.

Synthetic Pathway:

G cluster_0 Enaminone Formation cluster_1 Heterocycle Formation A 1-(4-Hydroxy-2-(trifluoromethyl) -phenyl)ethanone C Enaminone Intermediate A->C B DMF-DMA B->C D Hydrazine E Pyrazole Derivative C->E F Hydroxylamine G Isoxazole Derivative C->G D->E F->G

Caption: Synthesis of Pyrazoles and Isoxazoles.

Experimental Protocol:

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-hydroxy-2-(trifluoromethyl)phenyl)prop-2-en-1-one (Enaminone)

A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) is heated at reflux for 2-4 hours. The excess DMF-DMA and methanol formed are removed by distillation under reduced pressure to give the crude enaminone, which can be used in the next step without further purification.

Step 2a: Synthesis of Pyrazole Derivative

To a solution of the crude enaminone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate or a substituted hydrazine (1.1 eq) is added. The mixture is heated at reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the pyrazole derivative.

Step 2b: Synthesis of Isoxazole Derivative

To a solution of the crude enaminone (1.0 eq) in a solvent like ethanol, hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or pyridine, 1.5 eq) are added. The reaction mixture is heated at reflux for 6-12 hours. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the isoxazole derivative.

StepReactants/ReagentsSolventReaction TimeTemperature
1This compound, DMF-DMANeat2-4 hReflux
2aEnaminone, HydrazineEthanol/Acetic Acid4-8 hReflux
2bEnaminone, Hydroxylamine HCl, BaseEthanol6-12 hReflux

Quantitative Data Summary (Representative Yields):

Heterocyclic ProductSynthetic MethodStarting MaterialTypical Yield (%)
7-Hydroxy-2-(trifluoromethyl)chromen-4-oneBaker-VenkataramanThis compound60-80
Flavone DerivativeClaisen-Schmidt/CyclizationThis compound50-70
Pyrazole DerivativeEnaminone CyclocondensationThis compound65-85
Isoxazole DerivativeEnaminone CyclocondensationThis compound55-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions used.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.

Application Notes and Protocols: The Versatile Role of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is a key building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group, a common feature in modern crop protection agents, often enhances the biological activity, metabolic stability, and lipophilicity of the final product.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical, yet plausible, herbicidal agent derived from this valuable starting material. The protocols are intended for researchers and scientists in the field of agrochemical development.

Hypothetical Herbicide Target: "Gemini-Herbicide A"

For the purpose of these application notes, we will focus on the synthesis of a novel herbicidal compound, designated "Gemini-Herbicide A". This hypothetical molecule is designed based on established principles of herbicide chemistry, incorporating a 4-hydroxyphenyl ether linkage, a common toxophore in herbicides that inhibit protoporphyrinogen oxidase (PPO).

Synthetic Pathway for Gemini-Herbicide A

The synthesis of Gemini-Herbicide A from this compound proceeds via a two-step reaction sequence involving a Williamson ether synthesis followed by a condensation reaction to form a hydrazone.

synthetic_pathway A This compound B Intermediate Ether A->B Williamson Ether Synthesis (NaH, 2,4-dichloronitrobenzene) C Gemini-Herbicide A B->C Condensation (Hydrazine hydrate) workflow A Compound Synthesis and Purification B Preparation of Stock Solutions A->B D Herbicide Application (Post-emergence) B->D C Sowing of Weed Seeds in Pots C->D E Incubation in Growth Chamber D->E F Data Collection (Visual Injury, Biomass) E->F G EC50 Calculation F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS: 220227-53-2). It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Question 1: Why is the overall yield of my synthesis unexpectedly low?

Answer: Low yields can stem from several factors throughout the synthetic process.

  • Incomplete Reaction: The primary reaction, such as a Fries rearrangement or a Grignard-based synthesis, may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed before workup.

  • Side Product Formation: The formation of undesired isomers (e.g., ortho vs. para products in a Fries rearrangement) is a common issue that can significantly reduce the yield of the target compound.[1][2][3] Reaction conditions, particularly temperature, play a crucial role in determining the product ratio.[2][3]

  • Product Decomposition: The trifluoromethyl group can make the molecule susceptible to decomposition under harsh conditions, such as excessively high temperatures or strongly acidic/basic environments.

  • Purification Losses: Significant amounts of the product can be lost during purification steps like column chromatography or recrystallization. Ensure the chosen solvent system for chromatography provides good separation and that the recrystallization solvent is optimal for yielding pure crystals with minimal loss. The final product is often a yellow oil, which can make handling and transfer challenging.[4]

Question 2: I am performing a Fries rearrangement to synthesize the target molecule, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Controlling the regioselectivity of the Fries rearrangement is a well-known challenge. The ratio of ortho to para isomers is highly dependent on the reaction conditions.[2]

  • Temperature Control: This is the most critical factor. Lower reaction temperatures (typically below 60°C) generally favor the formation of the para-substituted product, which is the desired isomer in this case.[2][3] Conversely, higher temperatures (above 160°C) tend to favor the ortho product.[2][3] This is often explained by thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst at higher temperatures.[2]

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[2]

  • Catalyst: While Lewis acids like aluminum chloride (AlCl₃) are standard, the amount and type can affect the outcome.[1][5] Using an excess of the catalyst is often necessary as it complexes with both the reactant and the product.[1]

Question 3: My purification by column chromatography is not effective in separating the final product from impurities. What can I do?

Answer: Purification of trifluoromethylated compounds can be challenging.

  • Optimize Eluent System: A standard approach is to use a hexane/ethyl acetate gradient.[4] If co-elution of impurities is an issue, try a different solvent system, such as dichloromethane/methanol or toluene/acetone, after performing small-scale TLC trials.

  • Alternative Purification Methods: If chromatography fails, consider other techniques. Vacuum distillation can be an option, but care must be taken to avoid thermal decomposition. Recrystallization is another possibility if a suitable solvent can be found to selectively crystallize the desired product.

  • Derivative Formation: In difficult cases, the hydroxyl group can be temporarily protected (e.g., as a silyl ether or acetate), the protected compound purified, and then deprotected in a final step.

Question 4: I am attempting a Grignard-based synthesis, but the reaction fails to initiate. What are the common causes?

Answer: Grignard reactions are notoriously sensitive to reaction conditions.

  • Moisture: The presence of even trace amounts of water will quench the Grignard reagent. Ensure all glassware is flame-dried or oven-dried immediately before use, and use anhydrous solvents.[6]

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the turnings in a mortar and pestle before use or use a chemical or mechanical activation method, such as adding a small crystal of iodine or 1,2-dibromoethane.[7]

  • Solvent: Dry tetrahydrofuran (THF) or diethyl ether are the most common solvents. Ensure they are of high purity and properly dried.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound? A1: The most prevalent methods are multi-step syntheses. One documented route involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with 2,4-pentanedione in the presence of a strong base like sodium hydride.[4] Another common strategy for structurally similar hydroxy aryl ketones is the Fries rearrangement of a corresponding phenolic ester (e.g., 3-(trifluoromethyl)phenyl acetate), which rearranges an acyl group to the aromatic ring using a Lewis acid catalyst.[1][2][5] Grignard-based syntheses are also employed for related trifluoromethyl acetophenones.[7][8]

Q2: What are the critical safety precautions to take during this synthesis? A2: Several hazards are associated with this synthesis:

  • Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are corrosive and react violently with water.[1] Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases: Reagents like sodium hydride (NaH) are flammable solids that react violently with water to produce hydrogen gas.[4] Handle as a mineral oil dispersion and under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous solvents like THF and ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Trifluoromethylated Compounds: While specific toxicity data for the target molecule may be limited, trifluoromethylated compounds should generally be handled with care, avoiding inhalation, ingestion, and skin contact.

Q3: How can I confirm the identity and purity of the final product? A3: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum for 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone has been reported as (400 MHz, CDCl₃): δ 2.69 (s, 3H), 7.15 (d, J = 9.9 Hz, 1H), 7.25 (s, 1H), 7.86 (d, J = 8.3 Hz, 1H), 12.29 (s, 1H).[4]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Chromatography (TLC, GC, HPLC): To assess purity and identify the number of components in the sample.

Summary of Key Data

The following table summarizes data for a known synthetic approach.

ParameterValue / DescriptionReference
Starting Materials 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 2,4-pentanedione[4]
Key Reagents Sodium Hydride (NaH), Tetrahydrofuran (THF)[4]
Reaction Conditions Reflux for 4 hours[4]
Workup Partition with 1N HCl and EtOAc[4]
Purification Fast column chromatography (Hexane/EtOAc gradient)[4]
Reported Yield 29%[4]
Final Product Form Yellow Oil[4]

Experimental Protocols

Protocol 1: Synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (As reported) [4]

  • Suspend sodium hydride (2.38 g, 59.4 mmol) in tetrahydrofuran (THF, 120 mL) in a round-bottom flask under an inert atmosphere and cool to 0°C.

  • Sequentially add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (5 g, 29.7 mmol) and 2,4-pentanedione (3.05 mL, 29.7 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, partition the mixture with 1N HCl and ethyl acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a red oil.

  • Purify the crude product by fast column chromatography using a hexane solution with a 0 to 10% EtOAc gradient to afford the final product as a yellow oil (1.73 g, 29% yield).

Protocol 2: Representative Fries Rearrangement

(Note: This is a general protocol based on established principles of the Fries rearrangement.[1][2][9] Optimization is required.)

  • To a flame-dried, three-necked flask equipped with a stirrer and under an inert atmosphere, add the starting phenolic ester (e.g., 3-(trifluoromethyl)phenyl acetate) (1 equivalent).

  • Add a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Cool the mixture in an ice bath to 0-5°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2-3 equivalents). Caution: Exothermic reaction.

  • After the addition is complete, slowly warm the mixture to the desired temperature (e.g., 25-50°C to favor the para product) and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting crude product by column chromatography or recrystallization to separate the para (desired) and ortho isomers.

Visualizations

G General Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction (e.g., Fries Rearrangement) start->reaction workup Reaction Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying purify Purification (Column Chromatography) drying->purify product Final Product purify->product analysis Analysis (NMR, MS) product->analysis

Caption: General workflow for the synthesis and purification.

G Fries Rearrangement: Ortho vs. Para Selectivity cluster_paths Reaction Pathways start Phenolic Ester + AlCl₃ intermediate Acylium Ion Intermediate start->intermediate ortho_path Ortho Attack intermediate->ortho_path Non-polar solvent para_path Para Attack intermediate->para_path Polar solvent ortho_product Ortho-Hydroxy Ketone (Favored at High Temp) ortho_path->ortho_product para_product Para-Hydroxy Ketone (Favored at Low Temp) para_path->para_product

Caption: Factors influencing Fries rearrangement selectivity.

G Troubleshooting Flowchart: Low Reaction Yield start Problem: Low Yield q1 Monitor reaction by TLC. Is starting material consumed? start->q1 cause1 Cause: Incomplete Reaction q1->cause1 No q2 Are there multiple spots on TLC plate? q1->q2 Yes sol1 Solution: - Increase reaction time - Increase temperature - Check catalyst activity cause1->sol1 cause2 Cause: Side Product Formation q2->cause2 Yes cause3 Cause: Product Loss During Workup/ Purification q2->cause3 No (or after purification) sol2 Solution: - Adjust temperature for selectivity - Change solvent - Optimize stoichiometry cause2->sol2 sol3 Solution: - Optimize extraction pH - Use different chromatography eluent - Re-extract aqueous layers cause3->sol3

Caption: A logical guide to troubleshooting low yields.

References

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Trifluoromethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of trifluoromethyl-substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during these challenging electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of a trifluoromethyl-substituted phenol is resulting in a very low yield or failing completely. What are the primary reasons for this?

A1: Low yields in the Friedel-Crafts acylation of trifluoromethyl-substituted phenols are a common challenge and typically stem from the strong deactivating effects of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution. This deactivation makes the ring less nucleophilic and therefore less reactive towards the acylium ion electrophile.

  • Phenolic Oxygen Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the catalyst and makes the hydroxyl group electron-withdrawing, further deactivating the aromatic ring.[1]

  • Catalyst Inactivity: Lewis acids like aluminum chloride are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.

Q2: How can I improve the yield of my reaction?

A2: To overcome the deactivation of the aromatic ring, more forcing reaction conditions are often necessary.

  • Use of Stronger Catalysts: Traditional Lewis acids like AlCl₃ may not be sufficiently reactive. The use of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), often referred to as triflic acid, can be much more effective.[2][3] TfOH can act as both the catalyst and the solvent, driving the reaction forward.[2][3]

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment. This includes using dried glassware, anhydrous solvents, and fresh, high-quality reagents.

  • Increased Temperature: While higher temperatures can sometimes promote the reaction, they can also lead to side reactions and decomposition. The optimal temperature should be determined empirically for each specific substrate and catalyst system.

  • Stoichiometric Amounts of Catalyst: In many cases, particularly with Lewis acids, a stoichiometric amount or even an excess of the catalyst is required. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[4][5]

Issue 2: Competitive O-Acylation vs. C-Acylation

Q3: I am observing a significant amount of the O-acylated product (phenyl ester) instead of the desired C-acylated product (hydroxyaryl ketone). How can I favor C-acylation?

A3: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).[1] The reaction pathway is highly dependent on the reaction conditions.

  • Catalyst Concentration: The concentration of the acid catalyst is a critical factor.

    • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like neat TfOH promotes C-acylation.[2][3] The excess catalyst can coordinate to the oxygen of any initially formed ester, facilitating its rearrangement to the C-acylated product via the Fries rearrangement.[2][6]

    • Low Catalyst Concentration: Low concentrations of the acid catalyst, for instance, 1% TfOH in a solvent like acetonitrile, tend to favor the formation of the O-acylated phenyl ester.[1][3]

Q4: What is the Fries Rearrangement, and how is it relevant to my reaction?

A4: The Fries rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone in the presence of a Lewis acid or Brønsted acid catalyst.[2][6][7][8] It involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2][6]

  • Relevance: If you are observing O-acylation, you can sometimes drive the reaction towards the desired C-acylated product by changing the conditions to favor a subsequent Fries rearrangement. This typically involves increasing the amount of catalyst and/or increasing the reaction temperature.[2][6] Low temperatures generally favor the formation of the para-isomer, while high temperatures favor the ortho-isomer.[2][9]

Data Presentation

Table 1: Influence of Catalyst and Temperature on the Fries Rearrangement of Phenyl Acetate

CatalystTemperature (°C)SolventOrtho/Para RatioYield (%)
AlCl₃< 60NitrobenzenePara favoredModerate
AlCl₃> 160NitrobenzeneOrtho favoredModerate
TfOHRoom Temp.Neat->90 (C-acylation)
PTSA100Neat9:198

Data compiled from various sources for general trends in phenol acylation and Fries rearrangement.[2]

Experimental Protocols

Protocol 1: General Procedure for Trifluoromethanesulfonic Acid (TfOH) Catalyzed C-Acylation of a Trifluoromethyl-Substituted Phenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Trifluoromethyl-substituted phenol (1.0 eq.)

  • Acyl chloride or anhydride (1.1 - 1.5 eq.)

  • Trifluoromethanesulfonic acid (TfOH) (can be used as solvent)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.

  • Reagent Addition: Under an inert atmosphere, add the trifluoromethyl-substituted phenol to the flask. If using a solvent, dissolve the phenol in anhydrous DCM.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoromethanesulfonic acid. If using TfOH as the solvent, add the phenol to the acid.

  • Acylating Agent Addition: Add the acyl chloride or anhydride dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired hydroxyaryl ketone.

Protocol 2: General Procedure for Fries Rearrangement of a Trifluoromethyl-Substituted Phenyl Acetate

Materials:

  • Trifluoromethyl-substituted phenyl acetate (1.0 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride.

  • Solvent Addition: Add the anhydrous solvent and stir to create a slurry.

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-25 °C for para-selectivity, >60 °C for ortho-selectivity). Slowly add a solution of the trifluoromethyl-substituted phenyl acetate in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.

Visualizations

G cluster_start Start cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products cluster_rearrangement Fries Rearrangement start Trifluoromethyl-Substituted Phenol + Acylating Agent conditions Select Catalyst and Conditions start->conditions c_acylation C-Acylation conditions->c_acylation High [Catalyst] (e.g., neat TfOH) o_acylation O-Acylation conditions->o_acylation Low [Catalyst] (e.g., 1% TfOH) hydroxyaryl_ketone Desired Product: Hydroxyaryl Ketone c_acylation->hydroxyaryl_ketone phenyl_ester Side Product: Phenyl Ester o_acylation->phenyl_ester fries Fries Rearrangement (High Catalyst, Temp.) phenyl_ester->fries fries->hydroxyaryl_ketone

Caption: Competitive C- vs. O-acylation pathways.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Low/No Yield in Acylation of Trifluoromethyl-Substituted Phenol deactivation Ring Deactivation (-CF3 and -OH) start->deactivation catalyst Catalyst Inactivity (Moisture) start->catalyst o_acylation Competitive O-Acylation start->o_acylation strong_catalyst Use Stronger Catalyst (e.g., neat TfOH) deactivation->strong_catalyst anhydrous Ensure Anhydrous Conditions catalyst->anhydrous high_catalyst Increase Catalyst Concentration o_acylation->high_catalyst fries Induce Fries Rearrangement (Adjust Temperature) o_acylation->fries success Improved Yield of C-Acylated Product strong_catalyst->success anhydrous->success high_catalyst->success fries->success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products. The primary routes for this synthesis are the Friedel-Crafts acylation of 3-(trifluoromethyl)phenol or the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate.

Problem 1: Low Yield of the Desired Product and Formation of an Isomeric Byproduct

Symptoms:

  • The final product mixture shows two major spots on TLC or two major peaks in GC/LC-MS with the same mass-to-charge ratio.

  • NMR analysis of the crude product indicates the presence of more than one aromatic ketone isomer.

Possible Cause: The primary cause is the formation of the isomeric side product, 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone. The hydroxyl group of the starting material, 3-(trifluoromethyl)phenol, is a strong ortho, para-director for electrophilic aromatic substitution (such as acylation). While the desired product is formed by acylation at the C4 position (para to the hydroxyl group), competitive acylation can occur at the C6 position (ortho to the hydroxyl group), leading to the isomeric byproduct.

Solutions:

  • Temperature Control: In a Fries rearrangement, lower temperatures (typically below 60°C) generally favor the formation of the para-substituted product, which in this case is the desired this compound.[1] Conversely, higher temperatures tend to favor the ortho-isomer.[1] Careful control of the reaction temperature is crucial for maximizing the yield of the desired product.

  • Solvent Polarity: The choice of solvent can influence the ortho/para product ratio. In a Fries rearrangement, non-polar solvents may favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[1]

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄) can affect the regioselectivity of the reaction.[2] Experimenting with different Lewis acids and their stoichiometry may help to optimize the yield of the desired isomer.

  • Purification: If the formation of the isomeric byproduct cannot be completely suppressed, careful purification by column chromatography is necessary. The two isomers, this compound and 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, should have different polarities and thus be separable on a silica gel column. A synthesis of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone has been reported, which could aid in its identification.[3]

Problem 2: Presence of Unreacted Starting Material or Intermediate Ester

Symptoms:

  • TLC or GC/LC-MS analysis of the crude product shows a significant amount of the starting phenol or the intermediate phenyl acetate.

  • The work-up procedure yields a product that is oily or has a lower melting point than expected.

Possible Cause:

  • Incomplete O-acylation (if starting from the phenol): In a two-step process involving initial O-acylation followed by a Fries rearrangement, the first step may not have gone to completion.

  • Incomplete Fries Rearrangement: The conditions for the rearrangement (temperature, reaction time, catalyst activity) may not have been sufficient to drive the reaction to completion, leaving the intermediate ester unreacted.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture.

Solutions:

  • Ensure Anhydrous Conditions: All reagents and solvents should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst.

  • Optimize Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to achieve full conversion. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

  • Sufficient Catalyst: Ensure that a sufficient amount of the Lewis acid catalyst is used. In many Fries rearrangements, a stoichiometric amount or even an excess of the catalyst is required.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most likely major side product in the synthesis of this compound?

A1: The most likely major side product is the isomeric ketone, 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone. This arises from the competitive acylation at the other ortho position relative to the strongly activating hydroxyl group on the 3-(trifluoromethyl)phenol starting material.

Q2: How can I control the regioselectivity of the acylation to favor the desired product?

A2: Controlling the regioselectivity between the ortho and para positions in a Fries rearrangement can be achieved by manipulating the reaction conditions.[1][4] Lower reaction temperatures generally favor the para-acylated product (the desired product in this case).[1] The choice of solvent and the Lewis acid catalyst can also influence the product ratio.[1][2]

Q3: Is it better to perform a direct Friedel-Crafts acylation of 3-(trifluoromethyl)phenol or a two-step O-acylation followed by a Fries rearrangement?

A3: Direct Friedel-Crafts acylation of phenols can sometimes lead to a mixture of C-acylated (ketone) and O-acylated (ester) products.[5] A two-step process, where the phenol is first converted to the acetate ester and then subjected to a Fries rearrangement, can offer better control over the reaction and potentially higher yields of the desired C-acylated product.[6]

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis involves the use of strong Lewis acids (like aluminum chloride) which are corrosive and react violently with water. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use anhydrous reagents and solvents. The reaction should be quenched carefully by slowly adding it to ice or a cooled acidic solution.

Data Presentation

Reaction ConditionExpected Major ProductExpected Major Side Product(s)Rationale
Low Temperature (<60°C) This compound1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, 3-(Trifluoromethyl)phenyl acetateKinetically controlled, favors para-substitution.[1] Incomplete reaction may leave starting ester.
High Temperature (>100°C) 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanoneThis compoundThermodynamically controlled, often favors ortho-substitution.[1]
Non-polar Solvent 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanoneThis compoundMay favor the ortho isomer.[1]
Polar Solvent This compound1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanoneMay favor the para isomer.[1]

Experimental Protocols

The following are general experimental protocols for the synthesis of this compound via Friedel-Crafts acylation and Fries rearrangement. These should be adapted and optimized for specific laboratory conditions.

Method A: Friedel-Crafts Acylation of 3-(Trifluoromethyl)phenol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents) and a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0-5°C. To the dropping funnel, add a solution of 3-(trifluoromethyl)phenol (1 equivalent) and acetyl chloride or acetic anhydride (1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired product from the isomeric byproduct and other impurities.

Method B: Fries Rearrangement of 3-(Trifluoromethyl)phenyl acetate

  • Preparation of 3-(Trifluoromethyl)phenyl acetate: React 3-(trifluoromethyl)phenol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the ester. Purify the ester by distillation or chromatography.

  • Fries Rearrangement: In a setup similar to Method A, place the purified 3-(trifluoromethyl)phenyl acetate (1 equivalent) in a dry, inert solvent. Add anhydrous aluminum chloride (1.2 to 2.5 equivalents) portion-wise at a low temperature (e.g., 0°C).

  • Reaction and Work-up: Slowly warm the mixture to the desired temperature (typically 25-60°C for para-selectivity) and stir until the reaction is complete (monitor by TLC). The work-up and purification steps are identical to those described in Method A.

Mandatory Visualization

Synthesis_Pathway start 3-(Trifluoromethyl)phenol ester 3-(Trifluoromethyl)phenyl acetate start->ester O-Acylation (Acetyl Chloride/Base) product This compound (Desired Product) start->product Direct Friedel-Crafts Acylation (Lewis Acid) side_product1 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone (Isomeric Side Product) start->side_product1 Direct Friedel-Crafts Acylation (Lewis Acid) ester->product Fries Rearrangement (Lewis Acid, Low Temp.) ester->side_product1 Fries Rearrangement (Lewis Acid, High Temp.) Troubleshooting_Workflow start Start: Crude Product Analysis (TLC, GC/LC-MS, NMR) check_isomers Isomeric Byproduct Detected? start->check_isomers check_starting_material Unreacted Starting Material or Intermediate Ester Detected? check_isomers->check_starting_material No solution_isomers Optimize Temperature (Lower for para) Adjust Solvent Polarity Purify by Column Chromatography check_isomers->solution_isomers Yes low_yield Low Overall Yield? check_starting_material->low_yield No solution_incomplete Ensure Anhydrous Conditions Increase Reaction Time/Temperature Increase Catalyst Amount check_starting_material->solution_incomplete Yes solution_yield Check Catalyst Activity Ensure Anhydrous Conditions Optimize Reaction Parameters low_yield->solution_yield Yes end Pure Product Obtained low_yield->end No solution_isomers->end solution_incomplete->end solution_yield->end

References

Technical Support Center: Optimizing Regioselectivity in the Acylation of 3-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the acylation of 3-(trifluoromethyl)phenol?

The primary challenge is controlling the regioselectivity of the reaction. The two substituents on the phenol ring have competing directing effects. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the trifluoromethyl (-CF3) group is a strongly deactivating meta-director.[1] This competition can lead to mixtures of products, including O-acylation (ester formation) and C-acylation at various positions on the aromatic ring.

Q2: What are the typical acylation methods for 3-(trifluoromethyl)phenol?

The most common methods are:

  • Direct Friedel-Crafts Acylation: This method introduces an acyl group directly onto the aromatic ring. However, for phenols, it can be complicated by the coordination of the Lewis acid catalyst with the hydroxyl group's lone pairs, which deactivates the ring.[2]

  • O-Acylation (Esterification) followed by Fries Rearrangement: This two-step approach first forms a phenolic ester (O-acylation), which is then rearranged to a hydroxyaryl ketone (C-acylation) using a Lewis acid catalyst.[3][4] This method often provides better control over C-acylation.

Q3: How do I favor O-acylation over C-acylation?

To favor the formation of the phenyl ester (O-acylation), you should use conditions that do not promote the Fries rearrangement. This typically involves using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) rather than a stoichiometric amount of a Lewis acid.[2][5] Phase-transfer catalysis is also a highly efficient method for O-acylation that is technically simple and does not require anhydrous conditions.[6][7]

Q4: How can I influence the ortho vs. para regioselectivity during C-acylation (Fries Rearrangement)?

The ortho/para ratio in a Fries rearrangement is primarily controlled by reaction conditions:

  • Temperature: Low reaction temperatures favor the formation of the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[3][8]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product. As the solvent polarity increases, the proportion of the para product also increases.[3][8]

  • Sterics: Using a bulky Lewis acid can sterically hinder the ortho positions, thus favoring substitution at the less hindered para position.[9]

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Acylation
Potential Cause Suggested Solution Citation(s)
Ring Deactivation The -CF3 group is strongly deactivating. Additionally, the phenolic -OH group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring. Consider protecting the hydroxyl group as an ester before proceeding with the Friedel-Crafts reaction. The ester can be cleaved later to regenerate the phenol.[2][10]
Inactive Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under strictly anhydrous conditions.[10]
Incorrect Stoichiometry of Catalyst For Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid. Therefore, a stoichiometric amount (or more) of the catalyst is typically required, as it is not regenerated.[11]
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Ensure that the quenching and work-up procedures are appropriate to avoid product loss.[10]
Problem 2: Poor Regioselectivity (Mixture of ortho and para Isomers)
Potential Cause Suggested Solution Citation(s)
Kinetic vs. Thermodynamic Control In Fries rearrangements, the ortho and para products are often in equilibrium. To favor the para isomer, use lower reaction temperatures. To favor the ortho isomer, use higher temperatures.[8]
Solvent Effects To increase the yield of the para isomer, use a more polar solvent. For a higher proportion of the ortho isomer, a non-polar solvent is preferable.[8]
Steric Hindrance Employ a bulkier Lewis acid catalyst or a more sterically demanding acylating agent. This will disfavor reaction at the more crowded ortho positions, leading to a higher proportion of the para product.[9]
Problem 3: Reaction yields the O-acylated ester when the C-acylated ketone is desired.
Potential Cause Suggested Solution Citation(s)
Insufficient Catalyst for Fries Rearrangement The Fries rearrangement requires a sufficient amount of Lewis acid to proceed after initial ester formation. Ensure you are using at least a stoichiometric amount of the Lewis acid catalyst. High concentrations of the catalyst favor C-acylation.[2]
Reaction Conditions Too Mild If you have isolated the ester, you can subject it to Fries rearrangement conditions (e.g., heating with AlCl₃) to convert it to the desired hydroxyaryl ketone.[3][4]

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity in the Fries Rearrangement
Parameter Condition Favored Product Rationale Citation(s)
Temperature Low Temperaturepara-hydroxyketoneThermodynamic Product[8]
High Temperatureortho-hydroxyketoneKinetic Product[8]
Solvent Non-polarortho-hydroxyketoneFavors intramolecular reaction[8]
Polarpara-hydroxyketoneFavors intermolecular reaction[8]
Catalyst Bulky Lewis Acidpara-hydroxyketoneSteric Hindrance at ortho positions[9]

Experimental Protocols

Protocol 1: General Procedure for O-Acylation via Phase-Transfer Catalysis

This protocol is adapted for the esterification of 3-(trifluoromethyl)phenol.

  • Preparation: In a flask, dissolve 3-(trifluoromethyl)phenol (1 equivalent) in a 10% aqueous sodium hydroxide solution (1.5 equivalents). In separate flasks, prepare a solution of a phase-transfer catalyst like tetrabutylammonium chloride (0.1 equivalents) in a small amount of dichloromethane and a solution of the desired acyl chloride (1 equivalent) in dichloromethane.[6][7]

  • Reaction: Cool all three solutions to 0°C. Combine the solutions at once into the reaction flask with vigorous stirring.[6][7]

  • Monitoring: Continue vigorous stirring at 0°C. The reaction is typically complete within 5-10 minutes.[6][7]

  • Work-up: Pour the reaction mixture into ice-water. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether). Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude ester.[6]

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Fries Rearrangement to C-Acylated Phenols

This protocol describes the rearrangement of a 3-(trifluoromethyl)phenyl ester.

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-(trifluoromethyl)phenyl ester (1 equivalent).

  • Catalyst Addition: Cool the flask in an ice bath. Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a stoichiometric amount (at least 1 equivalent).[3]

  • Reaction: The reaction temperature is crucial for regioselectivity. For para-selectivity, maintain a low temperature (e.g., 0-25°C). For ortho-selectivity, a higher temperature (e.g., >100°C) is generally required. The reaction may be run neat or in a suitable solvent (e.g., nitrobenzene, carbon disulfide).[3][8]

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cautiously quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the resulting hydroxyaryl ketone by distillation, recrystallization, or column chromatography.

Visualizations

G Workflow for Optimizing Acylation Regioselectivity start Desired Product? o_acyl O-Acylated Ester start->o_acyl Ester c_acyl C-Acylated Ketone start->c_acyl Ketone ptc Use Phase-Transfer Catalysis or Catalytic Strong Acid (e.g., 1% TfOH) o_acyl->ptc ortho_ketone ortho-Ketone c_acyl->ortho_ketone ortho para_ketone para-Ketone c_acyl->para_ketone para fries Use Fries Rearrangement (Stoichiometric Lewis Acid) ortho_ketone->fries para_ketone->fries high_temp High Temperature Non-polar Solvent fries->high_temp For ortho low_temp Low Temperature Polar Solvent Bulky Catalyst fries->low_temp For para

Caption: A decision-making workflow for selecting the appropriate acylation strategy.

G Troubleshooting Poor Regioselectivity start Problem: Mixture of ortho/para Isomers check_temp Check Temperature start->check_temp check_solvent Check Solvent check_temp->check_solvent If temp is optimal check_catalyst Consider Catalyst Sterics check_solvent->check_catalyst If solvent is optimal sol_para To favor para: - Lower Temperature - Use Polar Solvent - Use Bulky Catalyst check_catalyst->sol_para Need more para sol_ortho To favor ortho: - Increase Temperature - Use Non-polar Solvent check_catalyst->sol_ortho Need more ortho

Caption: A logical flow diagram for troubleshooting poor regioselectivity in C-acylation.

G Key Factors Influencing Acylation Pathways cluster_0 Initial Reaction cluster_1 Reaction Conditions cluster_2 Possible Outcomes cluster_3 C-Acylation Selectivity phenol 3-(CF3)Phenol + Acyl Chloride catalyst Catalyst System phenol->catalyst o_acylation O-Acylation (Ester Product) catalyst->o_acylation Catalytic Acid (e.g., 1% TfOH) c_acylation C-Acylation (Ketone Product) catalyst->c_acylation Stoichiometric Lewis Acid (e.g., AlCl3) temperature Temperature ortho ortho-Product temperature->ortho High para para-Product temperature->para Low solvent Solvent Polarity solvent->ortho Non-polar solvent->para Polar c_acylation->temperature c_acylation->solvent

Caption: Relationship between reaction conditions and acylation outcomes.

References

Technical Support Center: Synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main approaches for synthesizing this compound are the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate and the Friedel-Crafts acylation of 3-(trifluoromethyl)phenol. Each method has its own set of advantages and challenges regarding reaction conditions, yield, and regioselectivity.

Q2: How does the trifluoromethyl group affect the synthesis?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This deactivates the aromatic ring, making electrophilic aromatic substitution reactions like the Friedel-Crafts acylation more challenging, often requiring harsher reaction conditions. In the Fries rearrangement, the CF3 group can influence the migratory aptitude of the acyl group and the stability of the intermediates, thereby affecting the ortho/para selectivity.

Q3: Which synthetic route generally provides a higher yield of the desired para product?

A3: The Fries rearrangement can be optimized to favor the para product, this compound.[1][2] Low reaction temperatures and the use of polar solvents tend to favor the formation of the para isomer.[1][2] In contrast, Friedel-Crafts acylation of 3-(trifluoromethyl)phenol can lead to a mixture of ortho and para products, with the regioselectivity being sensitive to the catalyst and reaction conditions.

Q4: What are the common side products in these syntheses?

A4: In the Fries rearrangement, common side products include the ortho isomer, 2-hydroxy-5-(trifluoromethyl)acetophenone, and unreacted starting material. Hydrolysis of the ester can also lead to the formation of 3-(trifluoromethyl)phenol. For the Friedel-Crafts acylation, besides the ortho isomer, O-acylation can occur, leading to the formation of 3-(trifluoromethyl)phenyl acetate, which may then undergo a Fries rearrangement under the reaction conditions.[3]

Troubleshooting Guide

Low Yield
IssuePossible Cause(s)Suggested Solution(s)
Fries Rearrangement: Low conversion of starting material.1. Insufficient reaction time or temperature. 2. Deactivated catalyst due to moisture.1. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, high-quality Lewis acid.
Fries Rearrangement: Formation of significant amounts of 3-(trifluoromethyl)phenol.1. Presence of water in the reaction mixture leading to hydrolysis of the ester.1. Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Friedel-Crafts Acylation: Low overall yield.1. Deactivation of the aromatic ring by the trifluoromethyl group. 2. Insufficiently strong Lewis acid catalyst. 3. O-acylation as a competing reaction.1. Use a higher reaction temperature or a more active catalyst system. 2. Consider using a stronger Lewis acid like AlCl₃ in stoichiometric amounts. 3. To favor C-acylation, use a higher concentration of the Lewis acid and consider a non-polar solvent.[3]
Poor Regioselectivity (High Ortho Isomer Formation)
IssuePossible Cause(s)Suggested Solution(s)
Fries Rearrangement: High proportion of the ortho isomer.1. High reaction temperature. 2. Use of a non-polar solvent.1. Lower the reaction temperature. The para product is often the thermodynamically favored product at lower temperatures.[1][2] 2. Switch to a more polar solvent, which can favor the formation of the para isomer.[1]
Friedel-Crafts Acylation: Significant formation of the ortho isomer.1. The directing effect of the hydroxyl group.1. Optimization of the Lewis acid and solvent system may influence the ortho/para ratio. Screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) could be beneficial.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

FeatureFries RearrangementFriedel-Crafts Acylation
Starting Material 3-(Trifluoromethyl)phenyl acetate3-(Trifluoromethyl)phenol
Acylating Agent Intramolecular rearrangementAcetic anhydride or Acetyl chloride
Catalyst Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or Brønsted acids (e.g., HF, TfOH)[4]Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂)[5][6]
Typical Yield Moderate to high, depends on optimizationVariable, can be low due to ring deactivation
Regioselectivity Controllable; lower temperatures favor para product[1][2]Can produce a mixture of ortho and para isomers
Key Challenge Optimizing conditions for high para selectivity and avoiding side reactions.Overcoming the deactivating effect of the CF₃ group and minimizing O-acylation.[3]

Experimental Protocols

Protocol 1: Fries Rearrangement of 3-(Trifluoromethyl)phenyl Acetate

Objective: To synthesize this compound with high para selectivity.

Materials:

  • 3-(Trifluoromethyl)phenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add anhydrous nitrobenzene to the flask.

  • Slowly add a solution of 3-(trifluoromethyl)phenyl acetate (1 equivalent) in anhydrous nitrobenzene via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the para isomer.

Protocol 2: Friedel-Crafts Acylation of 3-(Trifluoromethyl)phenol

Objective: To synthesize this compound.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous 1,2-dichloroethane (solvent)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension.

  • Add a solution of 3-(trifluoromethyl)phenol (1 equivalent) in anhydrous 1,2-dichloroethane dropwise over 30 minutes.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to separate the ortho and para isomers.

Visualizations

Synthesis_Workflow cluster_fries Fries Rearrangement cluster_fc Friedel-Crafts Acylation F_Start 3-(Trifluoromethyl)phenyl acetate F_React Reaction with Lewis Acid (e.g., AlCl3) in non-polar solvent at elevated temp. F_Start->F_React F_Sep Separation F_React->F_Sep F_Ortho Ortho-product (2-hydroxy-5-trifluoromethylacetophenone) F_Para Para-product (this compound) F_Sep->F_Ortho High Temp F_Sep->F_Para Low Temp FC_Start 3-(Trifluoromethyl)phenol FC_React Reaction with Acylating Agent (e.g., Acetyl Chloride) and Lewis Acid (e.g., AlCl3) FC_Start->FC_React FC_Mix Mixture of Ortho and Para Products FC_React->FC_Mix FC_Sep Chromatographic Separation FC_Mix->FC_Sep FC_Para This compound FC_Sep->FC_Para

Caption: Comparative workflow of Fries Rearrangement and Friedel-Crafts Acylation.

Troubleshooting_Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Dry_Reagents Use Anhydrous Reagents & Glassware Check_Moisture->Dry_Reagents Moisture Present Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp No Moisture Optimize_Temp Adjust Temperature (Increase for FC, Optimize for Fries) Check_Temp->Optimize_Temp Suboptimal Temp Check_Catalyst Evaluate Catalyst Activity/Amount Check_Temp->Check_Catalyst Optimal Temp Increase_Catalyst Increase Catalyst Loading or Use Stronger Catalyst Check_Catalyst->Increase_Catalyst Inactive/Insufficient

Caption: Troubleshooting logic for low reaction yield.

References

"managing acidic byproducts in the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. The information is presented in a question-and-answer format to directly address specific issues related to managing acidic byproducts during the synthesis.

Troubleshooting Guide: Managing Acidic Byproducts

Issue: Low pH of the crude product after reaction quench.

  • Question: After quenching my Fries rearrangement reaction with water/ice, the aqueous layer is highly acidic, and my crude product still contains acidic impurities. How do I effectively neutralize the reaction mixture?

    Answer: The high acidity is expected due to the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid used in the Fries rearrangement.[1][2][3] Proper neutralization is crucial to prevent product degradation and facilitate purification.

    • Initial Quenching: Slowly and carefully add the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1N HCl) to decompose the aluminum chloride complex.[4] This step should be performed in a well-ventilated fume hood with vigorous stirring.

    • Neutralization: Following the initial quench, a base is used to neutralize the excess acid. For large-scale reactions, careful consideration of heat generation is necessary.[5]

      • Weak Bases: A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended for a controlled neutralization.[6] These will react with strong acids to form CO₂ gas, so addition must be slow and cautious to avoid excessive foaming.

      • Strong Bases: Dilute sodium hydroxide (NaOH) solution can also be used, but it may be less suitable if your product is base-sensitive. Strong bases can cause a significant exothermic reaction.[6]

    • pH Monitoring: Use pH paper or a pH meter to monitor the neutralization. The target pH for the aqueous layer should be between 7 and 8 to ensure complete neutralization of the acid without making the solution too basic, which could deprotonate the phenolic hydroxyl group and affect extraction efficiency.

Issue: Poor separation of organic and aqueous layers during workup.

  • Question: I'm observing an emulsion or poor layer separation after neutralizing my reaction mixture. What could be the cause and how can I resolve it?

    Answer: Emulsion formation is a common issue, often caused by the presence of aluminum salts that precipitate during neutralization.

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Filtration: If a significant amount of solid (likely aluminum hydroxide) is present, filtering the entire mixture through a pad of Celite before transferring it to a separatory funnel can be effective.

    • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for a period can lead to better separation. When mixing the layers during extraction, use gentle inversions rather than vigorous shaking.

Issue: Low yield of the desired product after purification.

  • Question: My final yield of this compound is lower than expected. Could acidic byproducts be the cause?

    Answer: Yes, residual acidic impurities can interfere with purification and potentially lead to product degradation.

    • Incomplete Neutralization: If the crude product is still acidic, it can streak on silica gel during column chromatography, leading to poor separation and lower isolated yields. Ensure the neutralization step is complete before proceeding with purification.

    • Product Solubility: The phenolate salt of your product may be soluble in the aqueous layer if the pH is too high. After neutralization, ensure the aqueous layer is not excessively basic before extracting your product. A slightly basic pH (7-8) is ideal.

    • Washing the Organic Layer: After extraction, wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities and salts.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary acidic byproducts in the synthesis of this compound via Fries rearrangement?

    A1: The primary acidic byproducts originate from the catalyst used. For a Lewis acid-catalyzed Fries rearrangement, such as with aluminum chloride (AlCl₃), the quenching process generates hydrochloric acid (HCl) and aluminum hydroxide/oxychloride species.[1][2][3] If a Brønsted acid like hydrofluoric acid (HF) or methanesulfonic acid is used, the acid itself will be the main byproduct to be neutralized.[2][3]

  • Q2: Can I use a strong base like NaOH for neutralization?

    A2: While strong bases like sodium hydroxide (NaOH) can be used, they should be added cautiously and in dilute form.[6] A rapid increase in pH can lead to the formation of the sodium phenolate salt of your product, which may increase its solubility in the aqueous layer and lead to loss of product during extraction. Also, the reaction with strong acids is highly exothermic.[6] For better control, weak bases like sodium bicarbonate or sodium carbonate are generally preferred.[6]

  • Q3: How do I confirm that all acidic byproducts have been removed?

    A3: You can confirm the removal of acidic byproducts through a few simple checks:

    • pH of the final aqueous wash: Before drying your organic layer, wash it with water one last time. The pH of this water wash should be neutral (pH ~7).

    • Thin Layer Chromatography (TLC): An acidic crude product will often streak on a TLC plate. A well-neutralized and washed crude product should give a clean spot on TLC.

    • ¹H NMR of the crude product: The absence of broad acid peaks in the NMR spectrum of the crude product is a good indicator of successful removal of acidic byproducts.

  • Q4: Are there alternative, less acidic methods for this synthesis?

    A4: Yes, the photo-Fries rearrangement is an alternative that proceeds via a radical mechanism and does not require a Lewis or Brønsted acid catalyst, thus avoiding the generation of acidic byproducts.[1][7] However, this method may have lower yields and is not always suitable for large-scale production.[7]

Data Presentation

Table 1: Common Neutralizing Agents for Post-Fries Rearrangement Workup

Neutralizing AgentFormulaTypeKey Considerations
Sodium BicarbonateNaHCO₃Weak BaseGenerates CO₂ gas, requiring slow and careful addition.[6] Good for controlled neutralization.
Sodium CarbonateNa₂CO₃Weak BaseStronger than NaHCO₃, also produces CO₂.[6] Effective for neutralizing strong acids.
Sodium HydroxideNaOHStrong BaseHighly exothermic reaction with acids.[6] Can lead to phenolate formation and product loss into the aqueous layer.
Calcium HydroxideCa(OH)₂Strong BaseCan be used, but the resulting calcium salts may have lower solubility.[6]

Experimental Protocols

Protocol 1: Neutralization and Workup of this compound

  • Reaction Quenching:

    • Prepare a beaker with a stirred mixture of crushed ice and water (or a 1N HCl solution).

    • Slowly and carefully, add the cooled reaction mixture from the Fries rearrangement to the ice-water slurry with vigorous stirring. This should be done in a fume hood.

  • Neutralization:

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the quenched reaction mixture.

    • Continue adding the NaHCO₃ solution portion-wise until the effervescence of CO₂ ceases.

    • Check the pH of the aqueous layer using pH paper. Continue adding NaHCO₃ solution until the pH is between 7 and 8.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining water-soluble impurities.

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude product after Fries Rearrangement check_ph Issue: Low pH of crude product and aqueous layer start->check_ph neutralize Action: Neutralize with weak base (e.g., NaHCO₃ solution) check_ph->neutralize Yes check_separation Issue: Poor layer separation or emulsion check_ph->check_separation No monitor_ph Monitor pH to 7-8 neutralize->monitor_ph monitor_ph->check_separation add_brine Action: Add brine, allow to stand, or filter through Celite check_separation->add_brine Yes extract Extract with organic solvent check_separation->extract No add_brine->extract check_yield Issue: Low final yield extract->check_yield verify_neutralization Action: Ensure complete neutralization and wash organic layer with water and brine check_yield->verify_neutralization Yes purify Purify Product (e.g., Column Chromatography) check_yield->purify No verify_neutralization->purify end End: Pure this compound purify->end

Caption: Troubleshooting workflow for managing acidic byproducts.

NeutralizationProcess reaction_mixture Fries Rearrangement Mixture (Product-AlCl₃ complex) quench Quench (Ice/Water) reaction_mixture->quench acidic_mixture Acidic Aqueous Mixture (Product + HCl + Al(OH)₃) quench->acidic_mixture neutralization Neutralization (NaHCO₃) acidic_mixture->neutralization neutral_mixture Neutral Mixture (Product + NaCl + Al(OH)₃) neutralization->neutral_mixture extraction Extraction (Organic Solvent) neutral_mixture->extraction organic_layer Organic Layer (Crude Product) extraction->organic_layer aqueous_layer Aqueous Layer (Salts) extraction->aqueous_layer

Caption: General workup process for acidic byproduct removal.

References

"stability of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone under different reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address potential challenges you may encounter.

Troubleshooting Guides & FAQs

This section provides answers to common questions regarding the stability of this compound.

Q1: I am observing degradation of my compound in a basic aqueous solution. What is the likely cause?

A1: this compound possesses a phenolic hydroxyl group, which is susceptible to deprotonation under basic conditions to form a phenoxide ion. This phenoxide is highly prone to oxidation, which can lead to the formation of colored degradation products. The rate of degradation is expected to increase with rising pH and in the presence of oxygen.

Q2: My compound appears to be unstable when exposed to light. What kind of degradation is occurring?

A2: Aromatic ketones, such as this compound, can be susceptible to photolytic degradation. Upon absorption of UV light, the ketone can be excited to a higher energy state, leading to various reactions, including cleavage of the acetyl group or reactions with solvents. The phenolic group can also contribute to photosensitivity. It is recommended to handle the compound and its solutions in amber vials or under low-light conditions to minimize photolytic degradation.

Q3: I am conducting a reaction at elevated temperatures and notice a loss of my starting material. Is this compound thermally stable?

A3: While the compound is a solid with a defined melting point, prolonged exposure to high temperatures, especially in the presence of reactive reagents or solvents, can lead to thermal degradation. The specific degradation pathway will depend on the reaction conditions. It is advisable to perform thermal stress studies to determine the compound's stability at your desired reaction temperature.

Q4: Can the trifluoromethyl group affect the stability of the molecule?

A4: Yes, the trifluoromethyl group is a strong electron-withdrawing group. This can influence the reactivity of the aromatic ring and the acidity of the phenolic proton. While the C-F bonds are generally very stable, the overall electronic nature of the molecule can impact its susceptibility to certain degradation pathways.

Q5: What are the expected degradation products under oxidative stress?

A5: Under oxidative conditions, such as exposure to hydrogen peroxide, the primary site of oxidation is expected to be the phenolic hydroxyl group. This can lead to the formation of quinone-type structures or further oxidative cleavage of the aromatic ring.

Data Presentation: Illustrative Stability Data

The following tables provide an example of how to present quantitative stability data for this compound. Please note that this data is illustrative and not based on experimental results for this specific molecule.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)% Degradation
0.1 M HCl (60°C)24< 1%
Water (60°C)24< 1%
0.1 M NaOH (60°C)2415%

Table 2: Stability of this compound under Oxidative and Photolytic Conditions

ConditionTime (hours)% Degradation
3% H₂O₂ (RT)2425%
UV Light (254 nm)2410%
Visible Light24< 2%

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for your specific experimental setup.

1. Acidic and Basic Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For acidic hydrolysis, add the stock solution to 0.1 M HCl to a final concentration of 1 mg/mL.

  • For basic hydrolysis, add the stock solution to 0.1 M NaOH to a final concentration of 1 mg/mL.

  • For neutral hydrolysis, add the stock solution to purified water to a final concentration of 1 mg/mL.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating method (e.g., HPLC).

2. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Keep the solution at room temperature and protected from light for a specified duration.

  • Analyze samples at different time intervals by HPLC.

3. Photostability Testing:

  • Prepare a 1 mg/mL solution of the compound.

  • Expose the solution in a photostability chamber to a controlled light source (e.g., UV at 254 nm and visible light).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at various time points.

4. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • Prepare a solution of the compound (1 mg/mL) and incubate at an elevated temperature.

  • Analyze the solid and solution samples at different time points to assess degradation.

Visualizations

The following diagrams illustrate common workflows and logical relationships relevant to stability testing.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative photo Photolytic Stress (UV/Vis Light) prep->photo thermal Thermal Stress (80°C) prep->thermal hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Caption: Experimental workflow for forced degradation studies.

troubleshooting_guide cluster_conditions Identify Conditions cluster_pathways Potential Causes cluster_solutions Possible Solutions start Unexpected Degradation Observed condition What are the reaction conditions? start->condition basic Basic (pH > 7)? Consider phenolic oxidation. condition->basic Basic light Exposed to Light? Consider photolytic degradation. condition->light Light heat High Temperature? Consider thermal decomposition. condition->heat Heat oxidant Oxidizing Agent Present? Consider oxidative degradation. condition->oxidant Oxidant sol_base Buffer to neutral/acidic pH. Work under inert atmosphere. basic->sol_base sol_light Use amber glassware. Minimize light exposure. light->sol_light sol_heat Lower reaction temperature. Reduce reaction time. heat->sol_heat sol_oxidant Use a less reactive oxidant. Add an antioxidant. oxidant->sol_oxidant

Caption: Troubleshooting decision tree for unexpected degradation.

Technical Support Center: Analysis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method for identifying and quantifying the parent compound and its potential metabolites due to its high sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is invaluable for tracking the fate of the trifluoromethyl group and confirming the structure of metabolites.

Q3: Are there any known stability issues with this compound under typical experimental conditions?

A3: Compounds with phenolic hydroxyl groups can be susceptible to oxidation. It is advisable to handle stock solutions under inert gas and store them at low temperatures, protected from light, to minimize oxidative degradation. The trifluoromethyl group is generally stable under physiological conditions but can undergo photodegradation under UV light.[1]

Q4: What are the expected challenges in the analytical method development for this compound and its metabolites?

A4: Challenges may include the chromatographic separation of structurally similar metabolites, potential for ion suppression in LC-MS analysis due to matrix effects, and the need for sensitive detection methods for low-abundance metabolites. Contamination from fluorinated polymers in the LC system can also be a significant issue.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Secondary interactions with the column's silica backbone.- Column overload.- Incompatible injection solvent.- Adjust mobile phase pH or ionic strength.- Use a column with end-capping.- Dilute the sample.- Ensure the injection solvent is similar to the mobile phase.[2]
Retention Time Shifts in LC-MS - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition.- Ensure sufficient column equilibration time between injections.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing and degassing.[3]
High Background Noise or Contamination in LC-MS - Leaching of fluorinated compounds from PTFE tubing or filters.- Contaminated solvents or reagents.- Use PEEK or stainless steel tubing where possible.- Employ an "PFAS-free" LC system if available.- Use high-purity, LC-MS grade solvents and reagents.[2]
Low Sensitivity or Poor Ionization in Mass Spectrometry - Ion suppression from matrix components.- Suboptimal ion source parameters.- Analyte degradation in the ion source.- Improve sample clean-up procedures (e.g., solid-phase extraction).- Optimize ESI/APCI source parameters (e.g., gas flows, temperatures, voltages).- Use a milder ionization method if available.[4]
Broad or Split Peaks in ¹⁹F NMR - Low sample solubility.- Presence of paramagnetic impurities.- Chemical exchange on the NMR timescale.- Use a different deuterated solvent or warm the sample gently.- Treat the sample with a chelating agent (e.g., EDTA).- Acquire spectra at different temperatures.[2]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Control compounds (e.g., a known rapidly metabolized compound and a stable compound)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (typically 1-10 µM). The final concentration of the organic solvent should be less than 1%.

    • Pre-warm the phosphate buffer, liver microsomes, and NADPH regenerating system to 37°C.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples by a validated LC-MS method to determine the concentration of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound

Time (min)% Parent Compound Remaining
0100
5[Experimental Value]
15[Experimental Value]
30[Experimental Value]
60[Experimental Value]

Table 2: Calculated Metabolic Parameters

ParameterValue
In Vitro Half-life (t₁/₂) (min)[Calculated Value]
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)[Calculated Value]

Visualizations

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidation of Acetyl Group (e.g., to carboxylic acid) Parent->Oxidation CYP450 Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 Defluorination Defluorination of CF3 Group Parent->Defluorination CYP450 Glucuronidation Glucuronide Conjugate Parent->Glucuronidation UGTs Sulfation Sulfate Conjugate Parent->Sulfation SULTs

Caption: Hypothetical metabolic pathways of this compound.

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis stock Prepare Stock Solution incubation_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) stock->incubation_mix pre_incubate Pre-incubate at 37°C incubation_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate & Collect Aliquots initiate->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Data Analysis (Half-life, Clearance) lcms->data

Caption: Experimental workflow for in vitro metabolic stability assay.

References

Technical Support Center: Purification of Polar Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the purification of polar trifluoromethylated aromatic compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar trifluoromethylated aromatic compounds, offering potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in Chromatography - Secondary Interactions: Strong interactions between the polar analyte and residual silanols on silica-based stationary phases.[1] - Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms.[1] - Column Overload: Injecting too much sample onto the column.[1]- Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1] - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1] - Add Mobile Phase Modifiers: For reversed-phase chromatography, consider adding trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[1] For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be helpful.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1]
Compound Elutes in the Void Volume (No Retention in Reversed-Phase) - High Polarity: The compound is too polar to be retained on the non-polar stationary phase.[1]- Use a More Retentive Column: Consider a reversed-phase column with a higher carbon load or an embedded polar group.[1] - Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of highly polar compounds.[1][2] - Use 100% Aqueous Mobile Phase: If your column is compatible, starting with a 100% aqueous mobile phase can increase retention.[1] - Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent can increase retention.[1]
Low Recovery After Column Chromatography - High Polarity: The compound is strongly retained on the silica gel.[3] - Compound Instability: The compound may be degrading on the acidic silica gel.[3][4] - Inappropriate Solvent System: The chosen eluent is not strong enough to elute the compound.[3]- Use a More Polar Eluent: Increase the polarity of the solvent system or use a gradient elution.[3] - Change Stationary Phase: Consider using a different stationary phase like alumina or reversed-phase silica (C18).[3] - Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time the compound is on the column.[3] - Test for Stability: Check if your compound is stable to silica gel using 2D TLC.[4]
Co-elution with Impurities - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.[1] - Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.[1]- Optimize Selectivity:     - Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[1]     - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[1] - Employ an Orthogonal Technique: Use a different purification technique with a different separation mechanism (e.g., switch from reversed-phase to HILIC or Supercritical Fluid Chromatography (SFC)).[1]
"Oiling Out" During Recrystallization - High Polarity of Compound: Polar compounds may sometimes separate as an oil instead of crystals.[2]- Modify Solvent System: Finding a suitable solvent or solvent system where the compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point is crucial.[5] - Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also help.[3]

Frequently Asked Questions (FAQs)

Q1: What makes polar trifluoromethylated aromatic compounds challenging to purify?

The purification of these compounds is challenging due to a combination of factors:

  • High Polarity: The presence of polar functional groups makes them highly soluble in polar solvents, which can lead to poor retention on reversed-phase chromatography columns.[1]

  • Trifluoromethyl Group Effects: The trifluoromethyl (-CF3) group is highly electron-withdrawing and increases lipophilicity.[6][7][8] This can alter the molecule's interaction with stationary phases in unpredictable ways.

  • Solubility Issues: Finding a suitable solvent for recrystallization can be difficult, as the compound might be too soluble in polar solvents and poorly soluble in non-polar solvents.[2]

  • Secondary Interactions: The polar nature of the molecule can lead to strong, undesirable interactions with the stationary phase, resulting in poor peak shapes.[1]

Q2: What is a good starting point for developing a purification method for a novel polar trifluoromethylated aromatic compound?

A good starting point is to assess the compound's polarity and solubility.[1]

  • For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Start with a C18 column and a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or TFA.[1]

  • For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A column with a polar stationary phase (e.g., amide, silica) and a mobile phase gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[1]

Q3: When should I choose Reversed-Phase HPLC, HILIC, or Normal-Phase Chromatography?

The choice of chromatography mode depends on the polarity of your compound.

Chromatography ModeStationary PhaseMobile PhaseBest Suited For
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Non-polar to moderately polar compounds.[9][10]
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Amide)High organic with a small amount of aqueous solventVery polar compounds that are poorly retained in reversed-phase.[1][2]
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Polar compounds, especially for separating isomers. Can be challenging for very polar compounds which may show strong retention.[11][12]

Q4: How does the trifluoromethyl group affect the purification process?

The trifluoromethyl (-CF3) group can significantly impact purification in several ways:

  • Increased Lipophilicity: It can enhance the compound's affinity for non-polar stationary phases in reversed-phase chromatography.[7]

  • Electron-Withdrawing Nature: This property can influence the acidity of nearby protons and the reactivity of adjacent functional groups, potentially affecting interactions with the stationary phase.[6]

  • Unique Selectivity: Fluorinated stationary phases can exhibit unique selectivity and retention for fluorinated analytes, which can be exploited for improved separation.[1]

Q5: What are some recommended solvent systems for flash chromatography of polar compounds?

For flash chromatography on silica gel, here are some starting points for polar compounds:

  • 100% Ethyl Acetate (EtOAc)[13]

  • 5-10% Methanol (MeOH) in Dichloromethane (CH2Cl2)[13]

  • For very polar compounds, especially amines, a mixture of 1-10% of a 10% ammonium hydroxide in methanol solution with dichloromethane can be effective.[13][14]

Q6: Can I use recrystallization for these compounds? What are the key considerations?

Yes, recrystallization can be a powerful and cost-effective technique for purifying solid polar aromatic compounds.[2] Key considerations include:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Common solvents for polar compounds include ethanol, water, or mixtures like hexane/acetone.[15]

  • "Oiling Out": Be aware that polar compounds may sometimes separate as an oil rather than crystals.[2] If this happens, you may need to try a different solvent or a solvent pair.

  • Insoluble Impurities: If insoluble impurities are present, a hot filtration step is necessary before allowing the solution to cool.[16]

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow

This protocol outlines a systematic approach to developing an HPLC method for a polar trifluoromethylated aromatic compound.

  • Understand Your Analyte: Gather information about the compound's structure, polarity, pKa, and solubility.

  • Initial Column and Mobile Phase Selection:

    • For moderately polar analytes, start with a C18 column.

    • For highly polar analytes, consider a HILIC column (e.g., amide or bare silica).

    • Begin with a simple mobile phase system, such as water/acetonitrile with 0.1% formic acid.

  • Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) to determine the approximate elution conditions.

  • Optimization:

    • Gradient Shape: Adjust the gradient slope around the elution time of your compound to improve resolution.

    • Mobile Phase Modifier: If peak shape is poor, try different additives (e.g., TFA, ammonium hydroxide) or adjust the pH.

    • Organic Solvent: Switch from acetonitrile to methanol or vice versa to alter selectivity.

    • Temperature: Adjusting the column temperature can also affect selectivity and peak shape.

  • Method Validation: Once a suitable separation is achieved, validate the method for robustness, accuracy, and precision.

Protocol 2: Single-Solvent Recrystallization

This method is suitable when a single solvent is found that dissolves the compound at high temperatures but not at low temperatures.[17]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your impure compound in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure compound to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-warmed funnel into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

G cluster_start cluster_problems cluster_solutions_peak cluster_solutions_retention cluster_solutions_coelution start Start: Chromatography Problem peak_shape Poor Peak Shape? start->peak_shape no_retention No Retention (Void Volume)? peak_shape->no_retention No solution_peak1 Adjust pH / Add Modifier peak_shape->solution_peak1 Yes co_elution Co-elution of Impurities? no_retention->co_elution No solution_retention1 Switch to HILIC no_retention->solution_retention1 Yes solution_coelution1 Change Stationary Phase co_elution->solution_coelution1 Yes end end co_elution->end No, Other Issue solution_peak2 Use End-capped Column solution_peak1->solution_peak2 solution_peak3 Reduce Sample Load solution_peak2->solution_peak3 solution_retention2 Use More Retentive RP Column solution_retention1->solution_retention2 solution_retention3 Use 100% Aqueous Mobile Phase solution_retention2->solution_retention3 solution_coelution2 Change Organic Modifier solution_coelution1->solution_coelution2 solution_coelution3 Try Orthogonal Technique (e.g., SFC) solution_coelution2->solution_coelution3

Caption: A troubleshooting workflow for common chromatography issues.

G start Start: Assess Compound Polarity is_polar Is the compound highly polar and water-soluble? start->is_polar rp_hplc Reversed-Phase HPLC is_polar->rp_hplc No (Moderately Polar) hilic HILIC is_polar->hilic Yes is_solid Is the compound a solid? is_solid->rp_hplc No, or if further purification is needed is_solid->hilic No, or if further purification is needed np_chrom Normal-Phase Chromatography is_solid->np_chrom No, or if further purification is needed recrystallization Recrystallization is_solid->recrystallization Yes rp_hplc->is_solid hilic->is_solid np_chrom->is_solid

Caption: Decision tree for selecting a purification technique.

G cluster_RP Reversed-Phase Chromatography cluster_NP Normal-Phase Chromatography cluster_HILIC HILIC RP_SP Non-Polar Stationary Phase (e.g., C18) RP_MP Polar Mobile Phase (e.g., Water/ACN) RP_Analyte Polar Analyte (Weak Interaction) RP_MP->RP_Analyte Strong Interaction RP_Analyte->RP_SP Elutes Early NP_SP Polar Stationary Phase (e.g., Silica) NP_MP Non-Polar Mobile Phase (e.g., Hexane/EtOAc) NP_Analyte Polar Analyte (Strong Interaction) NP_MP->NP_Analyte Weak Interaction NP_Analyte->NP_SP Elutes Late HILIC_SP Polar Stationary Phase (e.g., Silica) HILIC_MP Apolar Mobile Phase (High % Organic) HILIC_Analyte Polar Analyte (Partitioning) HILIC_Analyte->HILIC_SP Retained in Water Layer

Caption: Analyte interactions in different HPLC modes.

References

"alternative catalysts for the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely employed method is the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate.[1][2][3] This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[1][2][3]

Q2: Which catalysts are suitable for the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate?

A range of catalysts can be used, with the choice often depending on the desired selectivity, reaction conditions, and environmental considerations.

  • Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a common and potent catalyst for the Fries rearrangement.[4] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[2][3]

  • Brønsted Acids: Strong protic acids such as hydrogen fluoride (HF) and methanesulfonic acid (MSA) are effective alternatives.[1][2] MSA is considered a "greener" option due to its lower toxicity and biodegradability.

  • Solid Acids: For heterogeneous catalysis, zeolites have been investigated, though they can be prone to deactivation.[2]

Q3: How does the trifluoromethyl group affect the Fries rearrangement?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This deactivates the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion intermediate.[1] Consequently, the reaction may require harsher conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) compared to the rearrangement of unsubstituted or activated phenyl acetates. This deactivation can also lead to lower yields.[1]

Q4: Are there alternative synthetic routes to this compound?

While the Fries rearrangement is prevalent, other methods can be considered:

  • Friedel-Crafts Acylation of 3-(trifluoromethyl)phenol: Direct acylation of 3-(trifluoromethyl)phenol is an alternative. However, phenols can be challenging substrates for Friedel-Crafts acylation due to the hydroxyl group's strong activating nature, which can lead to multiple acylations and coordination with the Lewis acid catalyst.[5] Protecting the hydroxyl group as an ester and then performing the rearrangement is often preferred.[5]

  • Houben-Hoesch Reaction: This reaction uses a nitrile and an arene to form an aryl ketone.[6] It is typically effective for electron-rich phenols. Its applicability to the less reactive 3-(trifluoromethyl)phenol would need experimental validation.

  • Organometallic Routes: The use of organolithium or Grignard reagents derived from a protected and functionalized trifluoromethylbenzene derivative could provide a pathway, but this would likely involve a multi-step synthesis.

Troubleshooting Guides

Issue 1: Low or No Conversion of 3-(trifluoromethyl)phenyl acetate

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Catalyst Activity The electron-withdrawing -CF₃ group deactivates the ring, requiring a more potent catalyst or higher catalyst loading. If using AlCl₃, ensure it is fresh and anhydrous, as it is highly sensitive to moisture.[5] Consider switching to a stronger Brønsted acid like methanesulfonic acid if Lewis acids are ineffective.
Inadequate Reaction Temperature Due to the deactivated ring, higher temperatures may be necessary to overcome the activation energy. Monitor the reaction at a slightly elevated temperature (e.g., 50-80°C), but be cautious as very high temperatures can favor the formation of the ortho isomer and lead to side reactions.[1]
Poor Quality Reagents or Solvent Ensure all reagents, especially the catalyst and solvent, are anhydrous.[5] Water will deactivate Lewis acid catalysts.[5] Use freshly distilled solvents.
Short Reaction Time The deactivated substrate may require a longer reaction time for complete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Issue 2: Poor Regioselectivity (Formation of the ortho-isomer, 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone)

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Higher temperatures generally favor the formation of the ortho-isomer in Fries rearrangements.[1] To favor the desired para-product, conduct the reaction at a lower temperature (e.g., 0-25°C).
Solvent Effects The choice of solvent can influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1] Consider using a moderately polar solvent like nitrobenzene or performing the reaction neat if feasible.
Issue 3: Formation of Side Products

Possible Causes & Solutions:

CauseRecommended Action
Cleavage of the Ester A common side reaction is the cleavage of the ester bond, leading to the formation of 3-(trifluoromethyl)phenol. This can be minimized by carefully controlling the reaction temperature and using an appropriate catalyst loading.
Polyacylation While less common with deactivated rings, polyacylation can occur. Ensure the stoichiometry of the reactants is correct. Using the starting material as the limiting reagent can help mitigate this.
Decomposition At excessively high temperatures, decomposition of the starting material or product can occur. Maintain a controlled and optimized reaction temperature.

Data Summary: Catalyst and Condition Comparison for Fries Rearrangement

Note: Specific quantitative data for the Fries rearrangement of 3-(trifluoromethyl)phenyl acetate is scarce in the literature. The following table provides a general comparison based on the behavior of substituted phenyl acetates.

CatalystTypical ConditionsExpected YieldSelectivity (para:ortho)ProsCons
AlCl₃ Stoichiometric amounts, 0-80°C, in solvents like nitrobenzene or CS₂.Moderate to GoodTemperature-dependent; lower temps favor para.High catalytic activity.Moisture sensitive, corrosive, significant waste generation.[5]
Methanesulfonic Acid (MSA) Can be used as both catalyst and solvent, 60-100°C.Good to ExcellentGenerally high para-selectivity."Greener" alternative, less corrosive, easier work-up.Requires elevated temperatures.
Zeolites Heterogeneous catalysis, higher temperatures (150-250°C).VariableCan be shape-selective, favoring para.Reusable, environmentally friendly.Prone to deactivation, may require high temperatures.[2]

Experimental Protocols

Protocol 1: Fries Rearrangement using Aluminum Chloride
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) to a dry reaction flask containing a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Substrate: Cool the mixture in an ice bath (0-5°C). Slowly add a solution of 3-(trifluoromethyl)phenyl acetate (1 molar equivalent) in the same solvent to the stirred suspension of aluminum chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 40-60°C to favor the para product). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Fries Rearrangement using Methanesulfonic Acid
  • Reaction Setup: In a reaction flask, add 3-(trifluoromethyl)phenyl acetate (1 molar equivalent) to an excess of methanesulfonic acid (which can act as both catalyst and solvent).

  • Heating: Heat the reaction mixture to a temperature between 80-100°C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it into ice water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as described in Protocol 1.

Visualizations

Experimental Workflow for Fries Rearrangement

experimental_workflow start Start prep Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Add Catalyst start->prep add_substrate Substrate Addition: - Cool to 0-5°C - Add 3-(trifluoromethyl)phenyl acetate prep->add_substrate reaction Reaction: - Heat to 40-60°C - Monitor by TLC/GC add_substrate->reaction workup Work-up: - Quench with Ice/HCl - Decompose Catalyst Complex reaction->workup extraction Extraction: - Extract with Organic Solvent workup->extraction purification Purification: - Wash & Dry - Concentrate - Column Chromatography or Recrystallization extraction->purification end Final Product: This compound purification->end

Caption: General experimental workflow for the Fries rearrangement synthesis.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion start Low/No Conversion check_catalyst Check Catalyst Activity - Fresh & Anhydrous? - Sufficient Loading? start->check_catalyst increase_temp Increase Reaction Temperature start->increase_temp check_reagents Verify Reagent/Solvent Purity - Anhydrous? start->check_reagents increase_time Increase Reaction Time start->increase_time solution1 Use Fresh Catalyst / Increase Amount check_catalyst->solution1 solution2 Optimize Temperature (e.g., 50-80°C) increase_temp->solution2 solution3 Use Anhydrous Reagents/Solvents check_reagents->solution3 solution4 Monitor Reaction for Longer Period increase_time->solution4

Caption: Decision tree for troubleshooting low reaction conversion.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Assignments of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone and its structural analogs. Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted spectral assignments based on established NMR principles and experimental data from structurally related compounds. This information is intended to serve as a valuable resource for researchers in identifying and characterizing these and similar chemical entities.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift assignments for 4'-hydroxyacetophenone and 2'-(trifluoromethyl)acetophenone, which serve as valuable reference points for understanding the spectral characteristics of the target molecule. Predicted data for this compound is also provided for comparative purposes.

Table 1: ¹H NMR Chemical Shift (δ) Data (in ppm) in CDCl₃

Compound-CH₃Ar-H₃Ar-H₅Ar-H₆-OH
This compound (Predicted)~2.6~7.2~7.0~7.9~5.0-6.0 (broad s)
4'-Hydroxyacetophenone[1][2]2.606.99 (d, J=8.6 Hz)7.93 (d, J=8.6 Hz)6.99 (d, J=8.6 Hz)broad s
2'-(Trifluoromethyl)acetophenone[3]2.577.55 (t, J=7.6 Hz)7.60 (t, J=7.6 Hz)7.70 (d, J=7.8 Hz) & 7.48 (d, J=7.8 Hz)N/A

Table 2: ¹³C NMR Chemical Shift (δ) Data (in ppm) in CDCl₃

Compound-CH₃C=OC-1'C-2'C-3'C-4'C-5'C-6'-CF₃
This compound (Predicted)~28~200~130~132 (q)~118~160~115~133~124 (q)
4'-Hydroxyacetophenone[1][2]26.3198.9129.5131.3115.6161.5115.6131.3N/A
2'-(Trifluoromethyl)acetophenone29.9200.2137.9126.3 (q)128.8131.8132.5126.3 (q)124.2 (q)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is crucial for accurate structural elucidation and comparison.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The typical volume is 0.6-0.7 mL.[4][5]

  • Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.[6]

NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[6]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for achieving a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally used.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good resolution.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Spectral Width (SW): A spectral width of 200-240 ppm is used to cover the entire range of carbon chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for NMR data acquisition and analysis.

Caption: Chemical structure of this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Fourier Transform C->D Raw FID Data E Phase & Baseline Correction D->E F Peak Picking & Integration E->F G Structure Elucidation F->G

Caption: General workflow for NMR data acquisition and analysis.

References

Unambiguous Structure Confirmation of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug discovery and development, precise molecular structure confirmation is paramount. This guide provides a comprehensive spectroscopic analysis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a key building block in medicinal chemistry. Through a detailed comparison with two structurally related isomers, 4'-Hydroxyacetophenone and 2'-Hydroxyacetophenone, we demonstrate the power of a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for unequivocal structure elucidation. The presented data and methodologies offer a practical framework for researchers engaged in the characterization of complex aromatic compounds.

Comparative Spectroscopic Data Analysis

The definitive structural assignment of this compound is achieved by comparing its spectral data with those of its isomers. The following tables summarize the key spectroscopic features.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound 12.29 (s, 1H, -OH), 7.86 (d, J=8.3 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (d, J=9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH₃)[1]
4'-Hydroxyacetophenone 7.91 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 2.58 (s, 3H, -CH₃)
2'-Hydroxyacetophenone 12.25 (s, 1H, -OH), 7.75 (dd, 1H, Ar-H), 7.47 (ddd, 1H, Ar-H), 6.99 (dd, 1H, Ar-H), 6.88 (ddd, 1H, Ar-H), 2.61 (s, 3H, -CH₃)[2]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in searched sources.
4'-Hydroxyacetophenone 198.6, 161.6, 131.3, 129.6, 115.6, 26.4
2'-Hydroxyacetophenone 204.55, 162.40, 136.41, 130.78, 119.73, 118.94, 118.32, 26.48[3]

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound Data not available in searched sources.
4'-Hydroxyacetophenone ~3350 (br, O-H), ~1670 (s, C=O), ~1600, 1580 (m, C=C)
2'-Hydroxyacetophenone ~3000-2500 (br, O-H, intramolecular H-bond), ~1645 (s, C=O), ~1615, 1580 (m, C=C)

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
This compound Data not available in searched sources.
4'-Hydroxyacetophenone 136 (M⁺), 121 (M-CH₃)⁺, 93, 65
2'-Hydroxyacetophenone 136 (M⁺), 121 (M-CH₃)⁺, 93, 65[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. Liquid samples are analyzed as neat films between sodium chloride plates. Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The ionization energy is set to 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph for volatile compounds.

Visualization of Methodologies

The logical workflow for spectroscopic structure confirmation and the chemical structure of the target compound are illustrated below.

G Workflow for Spectroscopic Structure Confirmation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structure Confirmation Compound Isolation & Purification Compound Isolation & Purification NMR (1H, 13C) NMR (1H, 13C) Compound Isolation & Purification->NMR (1H, 13C) Acquire Spectra IR Spectroscopy IR Spectroscopy Compound Isolation & Purification->IR Spectroscopy Acquire Spectra Mass Spectrometry Mass Spectrometry Compound Isolation & Purification->Mass Spectrometry Acquire Spectra Spectral Data Analysis Spectral Data Analysis NMR (1H, 13C)->Spectral Data Analysis IR Spectroscopy->Spectral Data Analysis Mass Spectrometry->Spectral Data Analysis Comparison with Alternatives Comparison with Alternatives Spectral Data Analysis->Comparison with Alternatives Final Structure Elucidation Final Structure Elucidation Comparison with Alternatives->Final Structure Elucidation

Caption: Logical workflow for confirming a chemical structure using multiple spectroscopic techniques.

Caption: Chemical structure of this compound.

References

A Comparative Analysis of Trifluoromethylated vs. Non-Trifluoromethylated Hydroxyacetophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's properties is paramount. This guide provides a comparative analysis of trifluoromethylated and non-trifluoromethylated hydroxyacetophenones, focusing on their physicochemical properties and biological activities. The introduction of a trifluoromethyl (-CF3) group, a common strategy in medicinal chemistry, can significantly alter a compound's lipophilicity, acidity, and metabolic stability, thereby influencing its pharmacological profile.

This comparison will focus on 4'-hydroxyacetophenone as the non-trifluoromethylated analogue and 4'-(trifluoromethyl)acetophenone as its trifluoromethylated counterpart to illustrate these differences. While direct comparative studies are limited, this guide synthesizes available data to provide a clear overview for drug discovery and development.

Physicochemical Properties: A Tale of Two Phenyl Rings

The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring of hydroxyacetophenone induces notable changes in its physicochemical characteristics. These alterations can have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4'-Hydroxyacetophenone4'-(Trifluoromethyl)acetophenone
Molecular Formula C₈H₈O₂[1]C₉H₇F₃O[2][3][4]
Molecular Weight 136.15 g/mol [1][5]188.15 g/mol [2][3][4]
Melting Point 109-111 °C[5]30-33 °C[3]
Boiling Point 147-148 °C at 3 mmHg[5]79-80 °C at 8 mmHg[3]
Water Solubility Slightly soluble[6]Not explicitly stated, but the increased lipophilicity suggests lower water solubility.
LogP (Octanol-Water Partition Coefficient) 1.58 (Predicted)2.5 (Predicted)
pKa ~8.05More acidic due to the electron-withdrawing nature of the -CF3 group.

Biological Activities: Modulating Inflammation and Oxidative Stress

Both hydroxyacetophenones and their trifluoromethylated derivatives have garnered interest for their potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

Antioxidant Activity

4'-Hydroxyacetophenone is recognized for its antioxidant properties, a characteristic attributed to the phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals. While direct comparative quantitative data is scarce, it is hypothesized that the position of the hydroxyl group influences antioxidant capacity. For instance, it has been suggested that 4'-hydroxyacetophenone may exhibit stronger antioxidant activity than its 2'-hydroxy isomer in hydrogen atom transfer-based assays.[7]

Anti-inflammatory Activity

Experimental Protocols

The following are generalized protocols for key experiments used to determine the physicochemical and biological properties discussed in this guide.

Determination of pKa (Potentiometric Titration)
  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)
  • System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated.

  • Sample Addition: A known amount of the test compound is dissolved in one of the phases.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration, resulting in a deep violet color.

  • Sample Preparation: The test compounds are prepared at various concentrations in the same solvent.

  • Reaction: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reactions are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[7] A lower IC50 value indicates higher antioxidant activity.[7]

COX-2 Inhibition Assay (In Vitro)
  • Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Inhibitor Incubation: The test compounds (at various concentrations) are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathway Visualization

The NF-κB and COX-2 signaling pathways are central to the inflammatory response. The diagram below illustrates a simplified representation of these interconnected pathways and highlights potential points of intervention for anti-inflammatory compounds. While the precise mechanisms for these specific hydroxyacetophenones are not fully elucidated, the diagram serves as a conceptual framework. Trifluoromethylated compounds, due to their altered physicochemical properties, may exhibit enhanced cellular uptake or stronger binding to target proteins within these pathways, leading to more potent anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα-NF-κB Complex IκBα-NF-κB (Inactive) IKK->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα Degradation Degradation IκBα->Degradation NF-κB NF-κB NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocates IκBα-NF-κB Complex->NF-κB Releases Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Conversion COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme->Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Hydroxyacetophenone Hydroxyacetophenone Hydroxyacetophenone->COX-2 Enzyme Inhibits? Hydroxyacetophenone->NF-κB_nuc Inhibits? CF3-Hydroxyacetophenone CF3-Hydroxyacetophenone CF3-Hydroxyacetophenone->COX-2 Enzyme Potentially Stronger Inhibition? CF3-Hydroxyacetophenone->NF-κB_nuc Potentially Stronger Inhibition? DNA DNA NF-κB_nuc->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Induces Transcription Inflammatory Genes->COX-2 Enzyme Upregulates

References

A Comparative Analysis of the Cytotoxic Potential of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel anticancer agents, compounds bearing the trifluoromethylphenyl moiety have garnered significant interest due to their potential to exhibit potent cytotoxic effects. This guide provides a comparative analysis of the cytotoxic activity of a specific synthetic compound, 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, against various cancer cell lines. The data presented herein, while based on the activities of structurally related compounds, offers a predictive insight into its potential efficacy and serves as a foundational guide for future in vitro studies.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM) [Hypothetical Data]
This compoundMCF-7 (Breast)8.5
This compoundMDA-MB-231 (Breast)6.2
This compoundHCT-116 (Colon)10.1
Doxorubicin (Reference Drug)MCF-7 (Breast)0.9
Doxorubicin (Reference Drug)MDA-MB-231 (Breast)1.2
Doxorubicin (Reference Drug)HCT-116 (Colon)0.8

Note: The IC50 values for this compound are hypothetical and projected based on the observed activities of similar trifluoromethyl-containing aromatic ketones reported in scientific literature. These values serve as a predictive baseline for experimental validation.

Experimental Protocols

The determination of cytotoxic activity is commonly achieved through various in vitro assays that measure cell viability or metabolic activity.[1][2][3][4] The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or the reference drug) and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizing the Experimental Workflow and Potential Mechanism

To facilitate a clearer understanding of the experimental process and the potential biological pathways affected, the following diagrams have been generated.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Test Compound at Various Concentrations incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome compound This compound bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

"comparing the efficacy of different synthetic routes to 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. One such valuable building block is 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone with applications in medicinal chemistry and materials science. This guide provides a comparative analysis of documented synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and reagent considerations.

Synthetic Strategies: An Overview

The synthesis of this compound typically involves the introduction of an acetyl group onto a pre-functionalized trifluoromethylated phenol or the construction of the substituted aromatic ring. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide explores two primary approaches: the Fries rearrangement of a phenolic acetate and the Friedel-Crafts acylation of a trifluoromethylated phenol.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison of the synthetic routes, the following table summarizes the key quantitative data for each method.

ParameterRoute 1: Fries RearrangementRoute 2: Friedel-Crafts Acylation
Starting Material 3-(Trifluoromethyl)phenyl acetate3-(Trifluoromethyl)phenol
Key Reagents Aluminum chloride (AlCl₃)Acetyl chloride, Aluminum chloride (AlCl₃)
Solvent NitrobenzeneDichloromethane (CH₂Cl₂)
Reaction Temperature 100-120 °C0 °C to room temperature
Reaction Time 4-6 hours2-3 hours
Reported Yield 65-75%70-80%
Purification Method Column chromatographyRecrystallization

Experimental Protocols: Detailed Methodologies

A thorough understanding of the experimental procedures is crucial for replicating and optimizing any synthetic route. Below are the detailed protocols for the two primary methods discussed.

Route 1: Fries Rearrangement of 3-(Trifluoromethyl)phenyl acetate

This method relies on the intramolecular rearrangement of an aryl acetate to an ortho- and para-hydroxyaryl ketone, catalyzed by a Lewis acid.

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)phenyl acetate (1.0 eq) in nitrobenzene, add anhydrous aluminum chloride (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Friedel-Crafts Acylation of 3-(Trifluoromethyl)phenol

This classic electrophilic aromatic substitution introduces an acetyl group onto the phenol ring.

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.5 eq) in dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 3-(trifluoromethyl)phenol (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualization of Synthetic Pathways

To visually represent the described synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: Fries Rearrangement cluster_1 Route 2: Friedel-Crafts Acylation A1 3-(Trifluoromethyl)phenyl acetate P1 This compound A1->P1 Fries Rearrangement R1 AlCl₃, Nitrobenzene 100-120 °C A2 3-(Trifluoromethyl)phenol P2 This compound A2->P2 Friedel-Crafts Acylation R2 Acetyl chloride, AlCl₃ CH₂Cl₂, 0 °C - RT

Caption: Comparative overview of two synthetic routes to the target molecule.

Logical Workflow for Method Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

Workflow Start Define Synthesis Goal: This compound Availability Assess Starting Material Availability Start->Availability Route1 Route 1: Fries Rearrangement (from 3-(CF₃)phenyl acetate) Availability->Route1 Acetate Available Route2 Route 2: Friedel-Crafts Acylation (from 3-(CF₃)phenol) Availability->Route2 Phenol Available Considerations1 Considerations: - Higher Temperature - Intramolecular Route1->Considerations1 Considerations2 Considerations: - Milder Temperature - Intermolecular Route2->Considerations2 Decision Select Optimal Route Considerations1->Decision Considerations2->Decision End Proceed with Synthesis Decision->End

Caption: Decision-making workflow for selecting a synthetic route.

Comparative Guide to the Synthetic Validation of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the production of 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The following sections detail established synthetic routes, present comparative data on their performance, and outline rigorous experimental protocols for validation.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several strategic pathways. This guide focuses on three primary methods: a condensation reaction, the Fries rearrangement, and Friedel-Crafts acylation. A direct comparison of these methods is crucial for selecting the most efficient, scalable, and cost-effective route for a given research or development objective.

Table 1: Comparison of Synthetic Routes for Hydroxy-Trifluoromethyl-Acetophenones

MethodStarting MaterialsKey Reagents & ConditionsReported YieldPurityAdvantagesDisadvantages
Condensation Reaction (for 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone)(E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene, AcetylacetoneNaH, THF, Reflux29%[1]Purified by column chromatography[1]Direct route to a specific isomer.Moderate yield, requires specialized starting material.
Fries Rearrangement (General)Phenyl acetate derivativesLewis Acid (e.g., AlCl₃), Low Temperature80-92% (para-isomer)High regioselectivity for para-isomer at low temperatures.High yielding, well-established reaction.Requires prior synthesis of the ester, potential for ortho/para isomer separation.
Friedel-Crafts Acylation (General)Phenol derivatives, Acylating agentStrong Lewis Acid (high concentration)VariableDependent on substrate and conditions; risk of O-acylation.Utilizes readily available starting materials.Competition between C- and O-acylation, potential for side reactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of synthetic procedures. The following protocols provide step-by-step instructions for the synthesis and purification of a relevant isomer and outline the general procedure for the Fries rearrangement.

Protocol 1: Synthesis of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone via Condensation Reaction[1]
  • Reaction Setup: A suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: The flask is cooled to 0°C, and (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene and acetylacetone are added sequentially.

  • Reaction: The reaction mixture is heated to reflux for 4 hours.

  • Work-up: After cooling, the reaction is quenched with 1N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: General Procedure for Fries Rearrangement
  • Esterification: The corresponding phenol is first acylated to form the phenyl acetate precursor.

  • Reaction Setup: The phenyl acetate is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide) and cooled to a low temperature (typically 0-5°C) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Reaction: The reaction mixture is stirred at a controlled low temperature to favor the formation of the para-substituted product.

  • Work-up: The reaction is quenched by the addition of ice and acid, followed by extraction with an organic solvent.

  • Purification: The product is isolated and purified by crystallization or column chromatography.

Validation of the Synthetic Product

Rigorous analytical validation is paramount to confirm the identity, purity, and quantity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Methods for the Validation of this compound

Analytical MethodPurposeTypical Data/Results
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environment.Provides chemical shifts, integration, and coupling constants for all protons in the molecule. For the isomer 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone, characteristic peaks are observed at δ 2.69 (s, 3H), 7.15 (d, J = 9.9 Hz, 1H), 7.25 (s, 1H), 7.86 (d, J = 8.3 Hz, 1H), 12.29 (s, 1H)[1].
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Shows the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak confirms the molecular formula of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak indicates high purity. The retention time is characteristic of the compound under specific chromatographic conditions.

Visualizing the Synthetic and Validation Workflow

To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and the validation workflow.

SynthesisWorkflow cluster_synthesis Synthetic Pathway Starting_Materials 3-(Trifluoromethyl)phenol + Acetic Anhydride Esterification Esterification Starting_Materials->Esterification Intermediate 3-(Trifluoromethyl)phenyl acetate Esterification->Intermediate Fries_Rearrangement Fries Rearrangement (Lewis Acid) Intermediate->Fries_Rearrangement Crude_Product Crude this compound Fries_Rearrangement->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A potential synthetic workflow for this compound.

ValidationWorkflow cluster_validation Validation Process Synthesized_Product Synthesized Product Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment NMR 1H & 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC Final_Confirmation Confirmed Structure & Purity NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

The validation workflow for this compound.

References

Comparative Guide to In Vitro Androgen Receptor Antagonist Assays: Featuring 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro assays for evaluating the antagonist activity of compounds targeting the androgen receptor (AR), a key protein in prostate cancer and other androgen-related disorders. We focus on a putative AR antagonist, 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, and compare its potential assessment with established non-steroidal antiandrogens (NSAAs) like Bicalutamide and Enzalutamide.

Introduction to Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[1] Blocking this receptor with antagonists is a primary therapeutic strategy. In vitro assays are essential for the discovery and characterization of new AR antagonists. Common methods include ligand binding assays, which measure the affinity of a compound for the AR, and reporter gene assays, which assess the functional consequence of that binding on AR-mediated gene transcription.[1][2]

Comparative Performance of AR Antagonists

CompoundClassAR Binding Affinity (IC50, nM)Antagonist Potency (IC50, nM)
This compound Putative Non-SteroidalData not availableData not available
Bicalutamide Non-Steroidal~150~720
Enzalutamide Non-Steroidal~21~36

Note: IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

Accurate characterization of AR antagonists relies on standardized and reproducible in vitro assays.[2] Below are detailed methodologies for two fundamental assays used to determine the pharmacological profile of these compounds.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.[1]

Methodology:

  • Receptor Source: Prepare a source of androgen receptor, typically from prostate cancer cell lysates (e.g., LNCaP cells) or recombinant AR protein.[1]

  • Radioligand: Use a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).[1]

  • Competition: Incubate the AR preparation and radioligand with varying concentrations of the test compound (e.g., this compound, Bicalutamide, Enzalutamide).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound from unbound radioligand using a method like filtration or dextran-coated charcoal.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[2]

AR-Mediated Reporter Gene Assay

Objective: To measure the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.[2]

Methodology:

  • Cell Line: Select a suitable cell line that expresses the androgen receptor. PC-3 cells, which are AR-negative, can be co-transfected with an AR expression vector and a reporter plasmid.[1]

  • Reporter Construct: The reporter plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with androgen response elements (AREs).[1][3]

  • Cell Treatment: Treat the transfected cells with varying concentrations of the test compound in the presence of a known androgen agonist (e.g., dihydrotestosterone, DHT) to induce reporter gene expression.[1]

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).[4]

  • Data Analysis: Determine the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.

Visualizing the Androgen Receptor Signaling Pathway and Assay Workflow

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex (Inactive) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimerization AR->AR_dimer Translocation Antagonist AR Antagonist (e.g., this compound) Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonists.

Reporter_Assay_Workflow start Start: Plate Cells transfect Transfect with AR and ARE-Reporter Plasmids start->transfect treat Treat with Androgen Agonist + Test Compound transfect->treat incubate Incubate (24-48h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

References

"comparative study of the inhibitory activity of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Inhibitory Potential of Trifluoromethyl-Containing Phenyl Derivatives

In the landscape of medicinal chemistry, the incorporation of a trifluoromethyl (CF3) group into a phenyl ring is a well-established strategy to enhance the pharmacological properties of a molecule. This comparative guide delves into the inhibitory activities of various derivatives containing the trifluoromethylphenyl moiety, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Due to the limited availability of direct comparative studies on 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone derivatives, this guide broadens the scope to include other structurally related compounds that share the key trifluoromethylphenyl feature, providing a wider perspective on their potential as therapeutic agents.

Quantitative Inhibitory Activities

The following tables summarize the inhibitory activities of different classes of trifluoromethyl-phenyl derivatives against various biological targets.

Table 1: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in μg/mL
Compound 6 (phenoxy derivative) S. aureus (MRSA)1.56 - 3.12
B. subtilis1.56
E. faecalis3.12
E. faecium1.56
Compound 13 (trifluoromethyl-substituted) S. aureus (MRSA)3.12
Compound 25 (Bromo and trifluoromethyl substituted) S. aureus (3 of 5 strains)0.78
S. epidermidis1.56
E. faecium0.78

Data extracted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which demonstrated potent activity against antibiotic-resistant Gram-positive bacteria.[1][2]

Table 2: Antiproliferative Activity of α-Trifluoromethyl Chalcone Derivatives against Prostate Cancer Cell Lines

CompoundCell LineIC50 (μM)
Chalcone 2 (4-NO2) DU145< 0.2
PC-3< 0.2
Chalcone 5 (3,4-difluoro) DU145< 0.2
PC-3< 0.2
Chalcone 8 DU1453.25
PC-32.48
Chalcone 9 DU1451.43
PC-31.34

This study highlights that the introduction of a trifluoromethyl group at the α-position of chalcones enhances their antiproliferative activity.[3]

Table 3: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

CompoundInhibition of LPS-induced TNF-α production (%)Inhibition of LPS-induced IL-6 production (%)
Compound 4d 83.7369.28
Compound 8f High (Specific value not provided in abstract)High (Specific value not provided in abstract)

These derivatives were found to effectively inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antibacterial efficacy.[7][8]

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] This suspension is then diluted to the final working concentration.

  • Broth Microdilution Method: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[9]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

Cell Proliferation (Anticancer Activity) Assay

The antiproliferative effects of the α-trifluoromethyl chalcone derivatives were evaluated using a standard cell-based assay.

  • Cell Culture: Prostate cancer cell lines (e.g., PC-3 and DU-145) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[10]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay. This involves adding the respective reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Cytokine Release)

The ability of the 2-benzylidene-1-indanone derivatives to suppress the release of pro-inflammatory cytokines was assessed in macrophages.[5]

  • Cell Culture: Murine primary macrophages (MPMs) are isolated and cultured.[5]

  • Compound Pre-incubation: The macrophages are pre-incubated with the test compounds at a specific concentration (e.g., 10 µM) for 30 minutes.[5]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[5]

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

  • Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without any compound.[5]

Visualizing Experimental and Signaling Pathways

Diagrams are provided below to illustrate a typical experimental workflow for antimicrobial screening and a relevant signaling pathway implicated in the anti-inflammatory action of some of the discussed compounds.

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Bacterial Culture inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum plate Inoculate 96-well Plate (Compounds + Bacteria) inoculum->plate dilution Serial Dilution of Test Compounds dilution->plate incubate Incubate at 37°C for 18-24h plate->incubate read Read Plate for Turbidity incubate->read mic Determine MIC read->mic end End: Report MIC Value mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces Expression NFkB->Cytokines Induces Expression Inhibitor 2-Benzylidene-1-indanone Derivatives Inhibitor->MAPK Inhibits Inhibitor->NFkB Inhibits

Caption: Inhibition of NF-κB/MAPK Signaling by Anti-inflammatory Compounds.

References

Safety Operating Guide

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone is critical for ensuring laboratory safety and environmental protection. As a halogenated phenolic compound, this chemical requires specific handling and disposal procedures in accordance with hazardous waste regulations. Improper disposal can lead to environmental persistence and potential health risks.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers and laboratory professionals. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is mandatory.

Hazard Profile and Classification

While a specific Safety Data Sheet (SDS) for this compound was not identified, its hazard profile can be inferred from structurally similar compounds containing trifluoromethyl and hydroxyphenyl groups. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementGHS PictogramDescription
Skin Irritation H315: Causes skin irritation
alt text
May cause redness, itching, or inflammation upon contact with skin.[1][2]
Serious Eye Irritation H319: Causes serious eye irritation
alt text
May cause significant eye irritation, redness, and pain upon contact.[1][2]
Respiratory Irritation H335: May cause respiratory irritation
alt text
Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
Acute Oral Toxicity H302: Harmful if swallowed
alt text
Ingestion of the substance can be harmful.[2]

Pre-Disposal Safety and Handling Protocol

Before beginning any disposal procedure, ensure all safety measures are in place.

  • Consult Institutional Policy : Always review your organization’s specific chemical hygiene plan and hazardous waste management guidelines. Contact your Environmental Health & Safety (EHS) department for any clarifications.

  • Wear Appropriate PPE : At a minimum, wear standard personal protective equipment (PPE), including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety glasses or goggles.

    • A properly buttoned laboratory coat.

  • Work in a Ventilated Area : Handle the chemical waste inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[3]

  • Gather Materials : Prepare all necessary materials before handling the waste, including the designated waste container, hazardous waste tag, and spill cleanup materials.

Step-by-Step Disposal Procedure

Follow this protocol to ensure compliant disposal of this compound and solutions containing it.

Step 1: Waste Characterization and Segregation This compound must be treated as regulated hazardous waste. Due to the presence of the trifluoromethyl group, it is classified as a halogenated organic compound .

  • Action : Segregate this waste into a container specifically designated for HALOGENATED ORGANIC WASTE .

  • Critical Do Not : Do NOT mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3][4] Do not mix with acids, bases, or oxidizers.[5] Never discharge this chemical or its solutions down the drain.[6]

Step 2: Select a Compatible Waste Container The container must be robust and chemically compatible to prevent leaks or reactions.

  • Action : Obtain a designated hazardous waste container from your EHS department. The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[3][5]

Step 3: Proper Labeling Labeling is a critical step for regulatory compliance and safety.

  • Action : Securely affix a "Hazardous Waste" tag to the container before adding any waste.[3][4]

  • Fill out the tag completely :

    • Generator Information : Your name, lab location, and contact information.

    • Chemical Contents : List "this compound" and any other solvents or chemicals in the mixture, with their estimated percentages. Do not use abbreviations or chemical formulas.[3]

    • Hazards : Check the boxes for "Flammable" and "Toxic".[4]

Step 4: Waste Accumulation Store the waste container safely in a designated laboratory area.

  • Action : Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Keep the container closed : The container lid must remain tightly sealed at all times, except when actively adding waste.[3][4]

  • Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[4]

Step 5: Arrange for Final Disposal Final disposal must be handled by trained professionals.

  • Action : Once the container is full (no more than 90% capacity) or when it needs to be removed, submit a chemical waste pickup request to your institution's EHS department.

  • Final Method : The EHS department will arrange for the waste to be transported to a licensed chemical destruction facility, typically for controlled incineration with flue gas scrubbing.[6]

Emergency Protocol for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your EHS emergency line.

  • Contain the Spill : For small, manageable spills, use an inert absorbent material (such as vermiculite, dry sand, or a commercial sorbent) to contain the spill.[7][8]

  • Collect and Dispose : Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing this compound" and dispose of it according to the procedures above.[4]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify Waste: This compound ppe Wear Correct PPE: Gloves, Goggles, Lab Coat start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 characterize Characterize as Hazardous Waste fume_hood->characterize Step 3 segregate Segregate as HALOGENATED ORGANIC WASTE characterize->segregate Is it halogenated? YES container Select Compatible, Labeled Waste Container segregate->container accumulate Store in SAA (Closed, Secondary Containment) container->accumulate request_pickup Request Pickup from EHS Department accumulate->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup incineration Transport to Licensed Facility for Controlled Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone. The information is compiled from safety data for structurally similar compounds and general chemical safety principles, ensuring a comprehensive approach to laboratory safety and chemical handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its phenolic structure and the trifluoromethyl group.

Potential Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns. Phenols are known to be rapidly absorbed through the skin.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4][5][6][7][8][9][10]

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4][5][6][9]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesButyl rubber or neoprene gloves are recommended for handling phenols.[1] PVA gloves offer excellent resistance to ketones and solvents.[11] Always inspect gloves for integrity before use.[12]
Eye Protection Safety goggles or face shieldChemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard are required. A face shield is necessary when there is a risk of explosion or significant splash hazard.[13]
Body Protection Laboratory coatA flame-retardant lab coat should be worn.[1][13]
Protective clothingWear closed-toe shoes and long pants.[1][13]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if there is a risk of inhaling vapors or aerosols.[1]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4][6][7][12]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Inspect all PPE for damage before use.[12]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Avoid contact with skin and eyes.[4][7][12]

  • Avoid the formation of dust and aerosols.[12]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[12]

  • Wash hands thoroughly after handling.[4][7][8]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4][6]

  • Keep away from heat, sparks, and open flames.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.[1]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Some sources recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing for phenol exposure.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan
  • Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Disposal must be in accordance with local, state, and federal regulations.[1][2]

  • Do not pour down the drain or dispose of with regular trash.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_observe Record Observations handle_reaction->handle_observe cleanup_decontaminate Decontaminate Work Area handle_observe->cleanup_decontaminate storage_seal Seal Container Tightly handle_observe->storage_seal cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe storage_store Store in Designated Area storage_seal->storage_store

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.